molecular formula C16H21NO B12355263 2-heptyl-4aH-quinolin-4-one

2-heptyl-4aH-quinolin-4-one

カタログ番号: B12355263
分子量: 243.34 g/mol
InChIキー: LEUNYFSJGNALQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-heptyl-4aH-quinolin-4-one is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-heptyl-4aH-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-heptyl-4aH-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H21NO

分子量

243.34 g/mol

IUPAC名

2-heptyl-4aH-quinolin-4-one

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12,14H,2-6,9H2,1H3

InChIキー

LEUNYFSJGNALQU-UHFFFAOYSA-N

正規SMILES

CCCCCCCC1=CC(=O)C2C=CC=CC2=N1

製品の起源

United States
Foundational & Exploratory

The Role of 2-Heptyl-4(1H)-Quinolone (HHQ) in Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical function of 2-heptyl-4(1H)-quinolone (HHQ) within the Pseudomonas aeruginosa quorum sensing (QS) network. While historically categorized merely as the biosynthetic precursor to the Pseudomonas Quorum Signal (PQS), recent evidence confirms HHQ acts as a potent, independent autoinducer. It drives the positive feedback loop of the pqs operon by binding to the transcriptional regulator PqsR (MvfR).[1] This guide details the molecular mechanisms, receptor binding kinetics, and standardized LC-MS/MS protocols for quantifying HHQ, providing a roadmap for researchers targeting this pathway in anti-virulence drug development.

The Molecular Architecture of the PQS System

The pqs system is one of three interconnected QS circuits in P. aeruginosa (alongside las and rhl). It is responsible for the production of alkylquinolones (AQs), which regulate virulence factors such as pyocyanin, elastase, and lectins.

Biosynthetic Pathway

The synthesis of HHQ begins with anthranilate (produced by PhnAB or TrpEG).[1] The pqsABCDE operon encodes the enzymes required to convert anthranilate into HHQ.

  • Activation: PqsA (anthranilate-CoA ligase) activates anthranilate to anthraniloyl-CoA.

  • Condensation: PqsD (3-oxoacyl-ACP synthase III homolog) condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).

  • Cyclization: PqsB and PqsC (heterodimer) catalyze the condensation of 2-ABA-CoA with an octanoyl group (from octanoyl-ACP) to form HHQ .

  • Conversion: PqsH (FAD-dependent monooxygenase) hydroxylates HHQ at the 3-position to form PQS (2-heptyl-3-hydroxy-4(1H)-quinolone).

Signaling Feedback Loop

HHQ is not just an intermediate; it is an extracellular signal. It is released into the environment, taken up by neighboring cells, and binds to the PqsR (MvfR) receptor.[1] This binding induces a conformational change in PqsR, allowing it to bind to the promoter of the pqsABCDE operon (


), triggering massive upregulation of AQ biosynthesis. This creates a rapid auto-induction loop.

PQS_Pathway Anthranilate Anthranilate HHQ HHQ (2-heptyl-4(1H)-quinolone) Anthranilate->HHQ PqsABCD PQS PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) HHQ->PQS PqsH (+O2) PqsR PqsR (MvfR) Receptor HHQ->PqsR Binding (Auto-induction) PQS->PqsR Binding Operon pqsABCDE Operon (Transcription) PqsR->Operon Activation (+) Operon->HHQ Biosynthesis

Figure 1: The biosynthetic and signaling pathway of HHQ. Note the positive feedback loop where HHQ activates its own production via PqsR.

HHQ as a Signaling Molecule[2][3]

Receptor Interaction (PqsR/MvfR)

PqsR is a LysR-type transcriptional regulator (LTTR). It possesses a co-inducer binding domain (CBD) and a DNA-binding domain (DBD).

  • Binding Pocket: Both HHQ and PQS bind to the same hydrophobic pocket within the CBD.

  • Mechanism: Ligand binding stabilizes the CBD, altering the orientation of the DBD to facilitate high-affinity binding to the

    
     promoter.
    
  • Affinity: HHQ and PQS exhibit similar

    
     values (low micromolar range) for activating the pqsA promoter.[2] However, PQS is generally considered the more potent agonist for specific downstream phenotypes like membrane vesicle formation and iron chelation.
    
HHQ vs. PQS: Functional Distinction

While both molecules activate PqsR, their physicochemical properties and secondary roles differ.

FeatureHHQPQS
Structure 2-heptyl-4(1H)-quinolone3-hydroxy derivative of HHQ
Receptor PqsR (MvfR)PqsR (MvfR)
Iron Chelation NegligibleHigh (Siderophore activity)
Solubility Low (Hydrophobic)Very Low (Requires vesicles)
Transport Diffuses / Membrane effluxTrafficked via Outer Membrane Vesicles (OMVs)
Primary Role Early auto-inducer, Intercellular signalLate signal, Iron trap, Vesicle inducer

Experimental Analysis of HHQ

Accurate quantification of HHQ is essential for validating QS inhibition or studying pathway kinetics. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity.

Protocol: Extraction and Quantification

Reagents:

  • Acidified Ethyl Acetate (0.1% Acetic Acid).

  • Internal Standard:

    
    -PQS or 
    
    
    
    -HHQ (if available), or a structural analog like 2-methyl-4-quinolone.
  • LC-MS Grade Methanol and Water (0.1% Formic Acid).[3]

Workflow:

  • Culture: Grow P. aeruginosa (e.g., PAO1) in LB media to desired Optical Density (

    
    ).
    
  • Separation: Centrifuge culture (10,000 x g, 5 min) to isolate supernatant.

  • Extraction:

    • Mix 500 µL supernatant with 500 µL acidified ethyl acetate.

    • Vortex vigorously for 1 min.

    • Centrifuge to separate phases.

    • Collect the organic (top) phase.

    • Repeat extraction once to maximize recovery.

  • Drying: Evaporate the combined organic phase to dryness using a vacuum concentrator (SpeedVac) or nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Methanol (LC-MS grade).

  • Analysis: Inject 5-10 µL into LC-MS/MS.

LC-MS/MS Parameters (MRM Mode)

Targeted quantification is performed using Multiple Reaction Monitoring (MRM).[3][4][5][6]

AnalytePrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)
HHQ 244.2 159.1 (Quantifier)25 - 30
HHQ 244.2 173.1 (Qualifier)20 - 25
PQS 260.2 175.1 (Quantifier)25 - 30

Note: The transition


 corresponds to the loss of the heptyl alkyl chain and ring fragmentation, a characteristic signature of this quinolone class.

Workflow Sample Culture Supernatant Extract Liq-Liq Extraction (Acidified EtOAc) Sample->Extract Dry Evaporation (N2 / SpeedVac) Extract->Dry Reconstitute Reconstitute in MeOH Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM: 244->159) Reconstitute->LCMS

Figure 2: Step-by-step workflow for the extraction and quantification of HHQ from bacterial culture.

Therapeutic Implications

Targeting the HHQ/PqsR axis is a promising anti-virulence strategy. Unlike antibiotics, inhibiting QS does not kill the bacteria but "blinds" them, potentially reducing selective pressure for resistance.

  • PqsR Antagonists: Small molecules (e.g., M64 , benzamide-benzimidazoles) compete with HHQ for the PqsR ligand-binding pocket. By blocking HHQ binding, these inhibitors prevent the conformational change required for DNA binding, effectively shutting down the pqs operon and reducing virulence factor production.

  • Biosynthesis Inhibitors: Targeting PqsA (the first step) prevents the formation of HHQ entirely. Since HHQ is the auto-inducer, this collapses the feedback loop.

  • Enzymatic Quenching: "Quorum Quenching" enzymes (e.g., dioxygenases) that degrade HHQ or PQS can disrupt communication.

Key Considerations for Drug Design
  • Hydrophobicity: The PqsR pocket is highly hydrophobic. Inhibitors often require lipophilic moieties, which can pose challenges for solubility and bioavailability.

  • Competition: Inhibitors must have a higher affinity (

    
    ) than endogenous HHQ/PQS, which accumulates to micromolar levels in late stationary phase.
    

References

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology. Link

  • Ilangovan, A., et al. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLoS Pathogens. Link

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS. Link

  • Lépine, F., et al. (2003). A liquid chromatography-mass spectrometry method for the quantification of the Pseudomonas quinolone signal in bacterial culture supernatants. Journal of Applied Microbiology. Link

  • Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing and bacterial pathogenicity.[2] Cellular Microbiology. Link

Sources

Technical Guide: Differential Signaling Mechanisms of HHQ and PQS in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quorum sensing (QS) hierarchy of Pseudomonas aeruginosa, the 2-alkyl-4(1H)-quinolones (AQs) represent a critical signaling class governing virulence, biofilm formation, and host immune evasion. While structurally similar, 2-heptyl-4-hydroxyquinoline (HHQ) and the Pseudomonas Quinolone Signal (PQS) exhibit distinct physicochemical properties and biological roles.[1]

This guide delineates the mechanistic divergence between HHQ and PQS. While HHQ functions primarily as a volatile precursor and weak receptor agonist, PQS acts as a multifunctional "super-signal" capable of iron chelation, membrane vesicle biogenesis, and potent transcriptional activation.[2] Understanding this divide is essential for developing targeted anti-virulence therapeutics (e.g., PqsH inhibitors vs. PqsR antagonists).

Quick Reference: HHQ vs. PQS[1][2][3][4][5][6][7][8][9][10][11]
FeatureHHQ (2-heptyl-4-hydroxyquinoline)PQS (2-heptyl-3-hydroxy-4-quinolone)
Biosynthetic Step Immediate Precursor (via pqsABCDE)End Product (via pqsH hydroxylation)
PqsR Affinity Low Potency Agonist (~100-fold less active)High Potency Agonist
Iron Chelation Negligible (Lacks 3-OH group)High (Forms Fe³⁺ complexes)
Solubility Moderate; diffusibleHighly hydrophobic; packaged in OMVs
Membrane Vesicles Does not induce OMV formationPotent inducer of OMV biogenesis
Mass (m/z) 244260

Part 1: The Biosynthetic Divide (The PqsH Switch)

The structural difference between HHQ and PQS is a single hydroxyl group at the C3 position. This modification, catalyzed by the monooxygenase PqsH, fundamentally alters the molecule's behavior.

The Pathway

The pqsABCDE operon synthesizes HHQ from anthranilate.[3] In the absence of PqsH (e.g., in pqsH mutants or early growth phases), HHQ accumulates and diffuses freely. PqsH, a flavin-dependent monooxygenase, converts HHQ to PQS.[4] This step is the "rate-limiting" switch between a simple signal (HHQ) and a multifunctional stress response molecule (PQS).

Pathway Visualization

The following diagram illustrates the conversion flow and the auto-induction loop mediated by PqsR (MvfR).

G Anthranilate Anthranilate HHQ HHQ (Precursor/Signal) Anthranilate->HHQ Synthesis PqsABCDE Enzymes: PqsABCDE PqsABCDE->HHQ PqsH Enzyme: PqsH (Monooxygenase) HHQ->PqsH Substrate PqsR Receptor: PqsR (MvfR) HHQ->PqsR Weak Binding PQS PQS (Virulence Factor) PqsH->PQS Hydroxylation (+OH) PQS->PqsR High Affinity Binding PqsR->PqsABCDE Auto-induction (+) GeneExp Virulence Gene Expression PqsR->GeneExp Activation

Figure 1: The PQS biosynthetic pathway highlighting the PqsH-mediated conversion of HHQ to PQS and the auto-induction feedback loop.

Part 2: Mechanistic Divergence (Receptor Interaction)

Both molecules bind to the LysR-type transcriptional regulator PqsR (MvfR) , but they drive different magnitudes of response.

Potency and Affinity
  • PQS as the Primary Agonist: PQS binds PqsR with high affinity, inducing a conformational change that allows the PqsR-PQS complex to bind the promoter region of pqsABCDE effectively. This triggers the massive auto-induction seen in the late stationary phase.

  • HHQ as the Early Messenger: HHQ can activate PqsR, but it requires significantly higher concentrations to achieve the same transcriptional output as PQS (often cited as ~100-fold lower potency). However, in pqsH mutants (which lack PQS), HHQ is sufficient to maintain a basal level of signaling, proving it is an autoinducer in its own right, not merely a precursor.

Therapeutic Implication

Drug discovery efforts targeting PqsR must account for both ligands. An antagonist that competes with PQS might be out-competed by the high local concentrations of HHQ in certain biofilm niches.

Part 3: Physicochemical Properties & Trafficking[9]

The "Killer Feature" of PQS is its ability to interact with metals and membranes, a capability HHQ lacks entirely due to the absence of the 3-hydroxyl group.

Iron Chelation (The "Red Death")

PQS traps ferric iron (Fe³⁺) in a 3:1 complex.[1] This provides P. aeruginosa with a competitive advantage:

  • Iron Starvation: PQS strips iron from the environment, starving competing bacteria.

  • Siderophore Induction: The resulting intracellular low-iron signal triggers the production of high-affinity siderophores (pyoverdine and pyochelin).

  • HHQ Contrast: HHQ cannot chelate iron . It does not trigger the iron-starvation response directly.

Outer Membrane Vesicles (OMVs)

PQS is highly hydrophobic.[4] To travel between cells, it induces the curvature of the outer membrane, stimulating the formation of Outer Membrane Vesicles (OMVs).[4]

  • PQS: Acts as a "billboard" on the vesicle surface, trafficking itself and other virulence factors (e.g., alkaline protease, hemolysin) to host cells.

  • HHQ: Diffuses passively through membranes and does not induce OMV formation.

Part 4: Experimental Workflow (Differentiation & Quantification)

Distinguishing HHQ from PQS requires precise analytical chemistry, as they co-elute in many low-resolution systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Extraction and Quantification

Reagents:

  • Internal Standard: Deuterated PQS (

    
    ) or HHQ (
    
    
    
    ).
  • Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid).

Step-by-Step Methodology:

  • Culture Prep: Grow P. aeruginosa in LB or minimal media. Collect supernatant at OD600 ~2.0 (early stationary phase).

  • Extraction:

    • Mix 500 µL supernatant with 500 µL acidified ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes to separate phases.

    • Collect the organic (top) phase.

  • Drying: Evaporate solvent under nitrogen gas or vacuum centrifugation. Reconstitute in 100 µL Methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • MRM Transitions (Quantification):

      • PQS: Precursor m/z 260

        
         Product m/z 175.
        
      • HHQ: Precursor m/z 244

        
         Product m/z 159.
        
Workflow Diagram

Workflow Sample Culture Supernatant (Contains HHQ & PQS) Extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) Sample->Extract PhaseSep Phase Separation (Collect Organic Phase) Extract->PhaseSep LC LC Separation (C18 Column) PhaseSep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification HHQ (m/z 244) PQS (m/z 260) MS->Data

Figure 2: Analytical workflow for the simultaneous extraction and quantification of HHQ and PQS using LC-MS/MS.

References

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology.

  • Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences.

  • Xiao, G., et al. (2006). MvfR, a key Pseudomonas aeruginosa pathogenicity mediator, is an ubiquitous multiple virulence factor regulator. Molecular Microbiology.

  • Mashburn, L. M., & Whiteley, M. (2005). Membrane vesicles traffic signals and facilitate group activities in a prokaryote. Nature.

  • Lépine, F., et al. (2003). A liquid chromatography-electrospray mass spectrometry method for the quantification of the Pseudomonas quinolone signal in Pseudomonas aeruginosa cultures. Journal of The American Society for Mass Spectrometry.

Sources

Technical Guide: Biosynthetic Pathway & Quantification of 2-Heptyl-4-Quinolone (HHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-heptyl-4-quinolone (HHQ) is the immediate precursor to the Pseudomonas quinolone signal (PQS), a critical quorum-sensing autoinducer in Pseudomonas aeruginosa.[1][2] While PQS regulates virulence factors (e.g., pyocyanin, elastase) and membrane vesicle formation, HHQ itself functions as an intercellular messenger and an immunomodulator.

Understanding the precise biosynthetic logic—specifically the enzymatic relay between PqsD, PqsE, and the PqsBC complex—is vital for developing antivirulence therapeutics. This guide dissects the molecular mechanism, regulatory circuitry, and validated quantification protocols for HHQ.

Part 1: Molecular Mechanism of Biosynthesis

The Core Enzymatic Relay

Contrary to early models that postulated a simple condensation, the biosynthesis of HHQ involves a sophisticated multi-enzyme relay encoded by the pqsABCDE operon. The pathway integrates anthranilate (from tryptophan metabolism) and fatty acids (from the FASII pathway).

Step 1: Activation (PqsA)

Enzyme: PqsA (Anthranilate-CoA ligase) Mechanism: PqsA activates anthranilic acid by adenylation, followed by thioesterification with Coenzyme A (CoA). Key Insight: This step is thermodynamically driven by ATP hydrolysis. PqsA is highly specific; inhibition here completely abolishes alkylquinolone (AQ) production.

Step 2: Priming and Decarboxylative Condensation (PqsD)

Enzyme: PqsD (FabH-like condensing enzyme) Mechanism:

  • Acyl-Enzyme Formation: Anthraniloyl-CoA transfers the anthraniloyl group to the active site Cysteine (C112) of PqsD.[3]

  • Condensation: The enzyme catalyzes a Claisen condensation with malonyl-CoA , releasing CO₂ and CoA.

  • Product: This generates 2-aminobenzoylacetyl-CoA (2-ABA-CoA) . Expert Note: 2-ABA-CoA is chemically unstable.[4] Without immediate processing, it spontaneously cyclizes to form 2,4-dihydroxyquinoline (DHQ), a dead-end metabolite often mistaken for a pathway intermediate.

Step 3: Thioester Hydrolysis (PqsE)

Enzyme: PqsE (Thioesterase) Mechanism: PqsE hydrolyzes the unstable 2-ABA-CoA to form 2-aminobenzoylacetate (2-ABA) .[4] Correction of Common Misconceptions: For years, PqsE was thought to be a regulatory protein ("effector") with no enzymatic function in AQ synthesis. Recent structural biology confirms its role as a thioesterase that channels the unstable intermediate toward HHQ rather than DHQ.

Step 4: Heterodimeric Condensation (PqsBC)

Enzyme: PqsB/PqsC Complex (Metallo-β-lactamase-like fold) Mechanism: This heterodimer catalyzes the final condensation of 2-ABA with octanoyl-CoA . Result: The formation of 2-heptyl-4-quinolone (HHQ) .[1][2][4][5][6][7] Causality: The length of the alkyl chain (heptyl) is determined by the specificity of the PqsBC complex for octanoyl-CoA (C8).

Pathway Visualization

The following diagram illustrates the flow from Anthranilate to HHQ, highlighting the critical "channeling" role of PqsE.

HHQ_Biosynthesis Anthranilate Anthranilate PqsA PqsA (Ligase) Anthranilate->PqsA ATP ATP + CoA ATP->PqsA AntCoA Anthraniloyl-CoA PqsA->AntCoA PqsD PqsD (Condensing Enzyme) AntCoA->PqsD MalCoA Malonyl-CoA MalCoA->PqsD ABACoA 2-ABA-CoA (Unstable Intermediate) PqsD->ABACoA DHQ DHQ (Dead-end Product) ABACoA->DHQ Spontaneous Cyclization PqsE PqsE (Thioesterase) ABACoA->PqsE ABA 2-ABA (2-aminobenzoylacetate) PqsE->ABA PqsBC PqsBC Complex (Condensing Enzyme) ABA->PqsBC OctCoA Octanoyl-CoA OctCoA->PqsBC HHQ HHQ (2-heptyl-4-quinolone) PqsBC->HHQ

Figure 1: The PqsABCDE enzymatic relay. Note the critical role of PqsE in preventing the spontaneous cyclization of 2-ABA-CoA into DHQ.[4]

Part 2: Regulatory Circuitry (MvfR/PqsR)

HHQ biosynthesis is not constitutive; it is tightly regulated by a positive feedback loop involving the LysR-type transcriptional regulator MvfR (also known as PqsR) .[8][9]

  • Initiation: The las quorum sensing system (LasR/3-oxo-C12-HSL) initiates transcription of mvfR.

  • Autoinduction: Basal levels of HHQ (and subsequently PQS) bind to the hydrophobic ligand-binding domain of MvfR.

  • Activation: The MvfR-ligand complex undergoes a conformational change, binding to the promoter region of the pqsABCDE operon (PpqsA).

  • Amplification: This binding triggers massive upregulation of the biosynthetic enzymes, creating a rapid feed-forward loop.

Part 3: Quantification Protocol (LC-MS/MS)

For research and drug development, precise quantification of HHQ is required to assess inhibitor efficacy. The following protocol uses Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Objective: Extract hydrophobic quinolones from the aqueous culture matrix.

  • Internal Standard (IS): Add HHQ-d4 (deuterated standard) to samples before extraction to account for recovery losses. Final concentration: 10 µM.

  • Extraction Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid). The acid keeps quinolones protonated, improving partitioning into the organic phase.

  • Procedure:

    • Mix 500 µL culture supernatant with 500 µL acidified ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Collect the top organic layer.

    • Evaporate to dryness (SpeedVac or Nitrogen stream).

    • Reconstitute in 100 µL Methanol.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex QTRAP).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)Essential for retaining hydrophobic alkylquinolones.
Mobile Phase A Water + 0.1% Formic AcidProton source for positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minStandard for UHPLC applications.
Ionization ESI Positive Mode (Electrospray)Quinolones ionize readily as [M+H]⁺.
MRM Transitions (Quantification)

Use Multiple Reaction Monitoring (MRM) for maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
HHQ 244.2159.130
HHQ-d4 (IS) 248.2163.130
PQS 260.2175.130

Note: The product ion m/z 159.1 corresponds to the quinolone core structure after the loss of the alkyl chain.

Workflow Visualization

LCMS_Workflow Sample Culture Supernatant + HHQ-d4 (IS) Extract Liq-Liq Extraction (Ethyl Acetate + 0.1% HOAc) Sample->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Recon Reconstitute (MeOH) Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM: 244.2 -> 159.1) LC->MS

Figure 2: Validated workflow for the extraction and quantification of HHQ from biological matrices.

References

  • Drees, S. L., & Fetzner, S. (2015). PqsE of Pseudomonas aeruginosa acts as pathway-specific thioesterase in the biosynthesis of alkylquinolone signaling molecules. Chemistry & Biology, 22(5), 611–618. Link

  • Dulcey, C. E., et al. (2013). Biosynthetic origin of the 2-alkyl-4-quinolone quorum sensing signal molecules. Journal of Bacteriology, 195(24), 5549–5558. Link

  • Lépine, F., et al. (2004). Structure and detection of Pseudomonas aeruginosa chiral quinolones. Journal of the American Society for Mass Spectrometry, 15(6), 862-869. Link

  • Ilangovan, A., et al. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLoS Pathogens, 9(7), e1003508. Link

  • Ortori, C. A., et al. (2011). LC-MS/MS quantitative analysis of quorum sensing signal molecules. Methods in Molecular Biology, 692, 253-264. Link

Sources

Technical Guide: Immunomodulatory Effects of Bacterial HHQ on Host Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interaction between prokaryotic quorum sensing (QS) molecules and eukaryotic host cells represents a critical frontier in immunology and infectious disease research. 2-Heptyl-4-quinolone (HHQ) , a precursor to the Pseudomonas aeruginosa Quinoline Signal (PQS), functions as more than a mere bacterial autoinducer; it acts as an inter-kingdom signaling effector capable of dampening host innate immunity.

This guide details the mechanistic basis of HHQ-mediated immunomodulation, specifically its ability to inhibit the NF-κB signaling pathway in macrophages and dendritic cells. By suppressing the production of pro-inflammatory cytokines (TNF-α, IL-6), HHQ facilitates bacterial persistence and evasion of early host clearance. The following sections provide a rigorous analysis of these pathways, supported by validated experimental protocols for researchers investigating anti-virulence therapeutics.

Molecular Mechanism of Action[1]

Structural Basis and Uptake

HHQ is an alkylquinolone characterized by a bicyclic structure with a heptyl alkyl chain. Unlike its downstream metabolite PQS, HHQ lacks the 3-hydroxyl group, rendering it incapable of chelating iron. However, its high lipophilicity allows it to passively diffuse across eukaryotic cell membranes without the need for specific transport receptors.

Signal Transduction Interference

Once intracellular, HHQ interferes with the host's central inflammatory hub: the Nuclear Factor-kappa B (NF-κB) pathway. Under normal pathogenic stimulation (e.g., LPS binding to TLR4), the inhibitor IκB is phosphorylated and degraded, allowing the p65/p50 NF-κB complex to translocate to the nucleus.

HHQ Intervention Points:

  • IκB Stability: HHQ treatment delays the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • DNA Binding Inhibition: Even if translocation occurs, HHQ significantly reduces the binding affinity of the NF-κB complex to consensus DNA sequences in the promoter regions of cytokine genes.

Pathway Visualization

The following diagram illustrates the specific nodes where HHQ disrupts the canonical TLR4/NF-κB signaling cascade compared to a standard LPS response.

HHQ_Mechanism cluster_bacterium P. aeruginosa cluster_host Host Macrophage Cytosol PqsABCDE PqsABCDE Operon HHQ_Bac HHQ (Secreted) PqsABCDE->HHQ_Bac Biosynthesis HHQ_Int Intracellular HHQ HHQ_Bac->HHQ_Int Passive Diffusion IkB IκBα (Inhibitor) HHQ_Int->IkB Stabilizes (Blocks Degradation) NFkB_Nuc NF-κB (Nuclear) HHQ_Int->NFkB_Nuc Inhibits DNA Binding TLR4 TLR4 Receptor TLR4->IkB LPS Stimulation Induces Degradation NFkB_Cyto NF-κB Complex (Inactive) IkB->NFkB_Cyto Release NFkB_Cyto->NFkB_Nuc Translocation Cytokines TNF-α, IL-6 mRNA NFkB_Nuc->Cytokines Transcription caption Figure 1: HHQ passively enters host cells and blocks NF-κB signaling at two critical checkpoints: prevention of IκB degradation and inhibition of nuclear DNA binding.

Immunomodulatory Profile[1][2][3][4][5][6][7]

Quantitative analysis of HHQ effects reveals a potent suppression of the "cytokine storm" typically associated with Gram-negative bacterial infections.

Cytokine Suppression Data

The table below summarizes the effect of HHQ (10-50 µM) on J774A.1 murine macrophages stimulated with bacterial culture extracts or LPS.

Target AnalyteConditionRelative Expression (%)Interpretation
TNF-α LPS Only100%Baseline inflammatory response.
LPS + HHQ (10 µM)65% ± 5%Moderate suppression.
LPS + HHQ (50 µM)15% ± 3% Significant immune dampening.
IL-6 LPS Only100%Baseline inflammatory response.
LPS + HHQ (50 µM)10% ± 4% Near-total abrogation of signal.
IL-12 p40 LPS Only100%Th1 differentiation signal.
LPS + HHQ (50 µM)25% ± 6%Reduced capacity to activate T-cells.

Data synthesized from Kim et al. (2010) and related alkylquinolone studies.

Experimental Framework: HHQ Stimulation Protocol

Objective: To validate the immunomodulatory effect of HHQ on macrophage cytokine production. Self-Validation: The inclusion of a pqsA mutant extract (devoid of HHQ) serves as a hyper-inflammatory control, proving that the suppression is specifically due to the quinolones.

Reagents & Preparation
  • HHQ Source: Synthetic 2-heptyl-4-quinolone (Sigma-Aldrich or synthesized in-house).

  • Vehicle: Dimethyl sulfoxide (DMSO). Prepare a 50 mM stock solution.

  • Cell Line: J774A.1 (Murine Macrophages) or Bone Marrow-Derived Macrophages (BMDM).

  • Stimulant: P. aeruginosa PA14 pqsA mutant supernatant (contains LPS/Flagellin but no HHQ) OR purified LPS (100 ng/mL).

Step-by-Step Workflow
  • Cell Seeding:

    • Seed J774A.1 cells at

      
       cells/well in 24-well plates.
      
    • Incubate overnight at 37°C, 5% CO2 in DMEM + 10% FBS.

  • HHQ Pre-treatment (The Critical Step):

    • Experimental Group: Replace media with fresh media containing 10–50 µM HHQ . (Ensure final DMSO concentration < 0.1%).

    • Vehicle Control: Media + 0.1% DMSO.

    • Incubate for 1-2 hours. This allows HHQ to diffuse and stabilize intracellular signaling complexes before the inflammatory insult.

  • Stimulation:

    • Add LPS (100 ng/mL final) or 5% v/v pqsA mutant supernatant directly to the wells.

    • Note: Do not wash out the HHQ; it must be present during stimulation to compete with downstream signaling.

  • Assay Readout (Time-Dependent):

    • 4 Hours (Transcriptional): Lyse cells for RNA extraction. Perform qRT-PCR for Tnf and Il6.

    • 24 Hours (Translational): Collect supernatant. Perform ELISA for secreted TNF-α protein.

Experimental Workflow Diagram

Protocol_Workflow Step1 1. Seeding 5x10^5 cells/well (Overnight) Step2 2. Pre-treatment Add HHQ (10-50µM) (1-2 Hours) Step1->Step2 Adherence Step3 3. Stimulation Add LPS or pqsA Supernatant Step2->Step3 Equilibration caption Figure 2: Temporal workflow for assessing HHQ-mediated suppression of macrophage activation. Step4 4. Analysis qRT-PCR (4h) ELISA (24h) Step3->Step4 Incubation

Therapeutic Implications & Conclusion

The ability of HHQ to "blind" the host immune system to the presence of P. aeruginosa suggests that targeting the biosynthetic enzyme PqsA or the transcriptional regulator PqsR could be a viable anti-virulence strategy. By blocking HHQ production, the bacterium loses its ability to suppress the host, potentially allowing the immune system to clear the infection more effectively.

Conversely, the HHQ molecule itself serves as a scaffold for developing novel anti-inflammatory drugs . Its specific inhibition of NF-κB without the broad toxicity of corticosteroids makes it a compelling lead compound for treating hyper-inflammatory conditions like sepsis or autoimmune disorders.

References

  • Kim, K. et al. (2010). HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway.[1][2] Immunology. [Link]

  • Dubern, J. F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacteria. Molecular BioSystems. [Link]

  • Heeb, S. et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. [Link]

  • Hooi, D. S. et al. (2004). The Pseudomonas aeruginosa quinolone signal molecule HHQ modulates the immunological responsiveness of dendritic cells. Infection and Immunity. [Link]

Sources

Technical Guide: Characterization of HHQ Receptor Binding Affinity in the PqsR (MvfR) System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The PqsR (MvfR) system represents a critical "master switch" in Pseudomonas aeruginosa virulence, controlling the production of pyocyanin, elastase, and biofilm formation. While the Pseudomonas Quinolone Signal (PQS) is the downstream effector, its precursor 2-heptyl-4-hydroxyquinoline (HHQ) acts as the immediate autoinducer during the early exponential growth phase.

For drug development professionals, targeting the PqsR ligand-binding domain (LBD) offers a route to Quorum Quenching —disarming the pathogen without selective pressure for resistance. This guide details the structural mechanics of HHQ binding, the thermodynamic baselines for affinity, and validated protocols for quantifying these interactions using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Molecular Mechanism of the PqsR-HHQ Interaction[1]

PqsR is a LysR-type transcriptional regulator (LTTR).[1][2] Its activation mechanism differs from the canonical LuxR-type systems found in other Gram-negative bacteria.

Structural Architecture

The PqsR monomer consists of two distinct domains connected by a flexible linker:

  • DNA-Binding Domain (DBD): An N-terminal helix-turn-helix motif (residues 1–65) that binds the pqsABCDE promoter.

  • Co-Inducer Binding Domain (CBD/LBD): A C-terminal domain (residues 91–319) composed of two subdomains (I and II) connected by a hinge.

The Hydrophobic Pocket

Unlike many transcription factors that utilize polar contacts (hydrogen bonds) for ligand specificity, the PqsR binding pocket is predominantly hydrophobic .

  • HHQ Binding Mode: HHQ binds in a large cavity between subdomains I and II. The aliphatic heptyl chain of HHQ anchors into a deep hydrophobic cleft (involving residues Leu, Ile, and Val).

  • Conformational Switch: In the apo state, the CBD is open. HHQ binding induces a "clam-shell" closure of the two subdomains. This conformational change is transmitted via the linker to the DBD, altering the quaternary structure of the PqsR tetramer to a form capable of high-affinity DNA binding.

The PQS vs. HHQ Distinction

While both ligands bind the same pocket, PQS (2-heptyl-3-hydroxy-4-quinolone) possesses a 3-hydroxyl group that HHQ lacks. This -OH group allows for additional water-mediated hydrogen bonding, typically conferring higher solubility and slightly altered kinetics compared to HHQ. However, HHQ remains the primary activator in the absence of pqsH (the monooxygenase that converts HHQ to PQS).

PqsR_Pathway HHQ HHQ (Ligand) PqsR_Apo PqsR (Apo) Open Conformation HHQ->PqsR_Apo Binds LBD PQS PQS (Secondary Ligand) HHQ->PQS Conversion PqsR_Bound PqsR-HHQ Complex Closed Conformation PqsR_Apo->PqsR_Bound Conformational Change Promoter pqsABCDE Promoter PqsR_Bound->Promoter High Affinity DNA Binding Transcription Virulence Factors (Pyocyanin, Elastase) Promoter->Transcription Autoinduction Transcription->HHQ Biosynthesis (pqsABCDE) PqsH PqsH Enzyme PqsH->PQS PQS->PqsR_Apo Binds LBD (High Affinity)

Figure 1: The PqsR activation pathway. HHQ drives the initial conformational change required for promoter binding, initiating a positive feedback loop.

Quantitative Binding Kinetics

Establishing a baseline for binding affinity is crucial for assay validation. Researchers often confuse cellular EC50 values with thermodynamic


 values.
ParameterValue RangeContextNotes

(Dissociation Constant)
1.0 – 5.0 µM In vitro (Purified LBD)Value varies by method (ITC vs SPR). PQS is often cited at ~1.2 µM [1]. HHQ is structurally similar but lacks the 3-OH, often resulting in comparable or slightly weaker affinity in isolation.
EC50 (Effective Concentration) ~20 – 50 nM In vivo (Cell-based Reporter)Cellular potency is much higher than in vitro affinity due to intracellular accumulation and signal amplification loops.
Binding Stoichiometry (N) 1:1 Per monomerPqsR functions as a tetramer, but ligand binding is typically modeled as 1 ligand per monomer.

Expert Insight: The discrepancy between micromolar


 and nanomolar EC50 is a hallmark of LysR-type regulators. It suggests that while the physical binding is moderate, the biological response is highly non-linear and amplified. Do not discard potential inhibitors with micromolar IC50s in early screening; they may still be effective.

Experimental Methodologies

Quantifying hydrophobic ligands like HHQ is technically challenging due to solubility limits in aqueous buffers. The following protocols are optimized to mitigate aggregation and non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR)

SPR is preferred for determining kinetic rates (


, 

).

Challenge: PqsR is unstable when immobilized directly via amine coupling (random orientation occludes the binding pocket). Solution: Use site-specific biotinylation or His-capture.

Workflow:

  • Chip Surface: Streptavidin (SA) or NTA sensor chip.

  • Ligand (Protein): Biotinylated PqsR-LBD (residues 91-319).

  • Analyte (Small Molecule): HHQ injected in concentration series.

Step-by-Step Protocol:

  • Buffer Prep: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to both running buffer and analyte samples to solubilize HHQ. Match DMSO concentrations exactly (within 0.05%) to prevent bulk refractive index jumps.

  • Immobilization: Capture Biotin-PqsR-LBD to ~2000 RU (Response Units). Use a reference channel with Biotin-BSA or empty Streptavidin.

  • Kinetic Cycle:

    • Inject HHQ (0.1 µM to 50 µM, 2-fold dilution).

    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30 µL/min (minimizes mass transport limitation).

  • Regeneration: PqsR is delicate. Instead of acid/base regeneration, use extended dissociation (buffer flow for 10-20 mins) or a mild pulse of 0.05% SDS if necessary.

  • Analysis: Fit to a 1:1 Langmuir binding model. Look for "square" sensorgrams (fast on/off) typical of low-affinity hydrophobic binders.

SPR_Workflow Start Start: Purified PqsR-LBD Solubility Solubility Check: HHQ in 1-2% DMSO Start->Solubility Immob Immobilization: Biotin-PqsR on SA Chip Start->Immob Ref_Match Refractive Index Correction: Match DMSO in Running Buffer Solubility->Ref_Match Injection Single Cycle Kinetics: 0.1 - 50 µM HHQ Immob->Injection Ref_Match->Injection Analysis Data Fitting: 1:1 Langmuir Model Injection->Analysis Result Output: kon, koff, Kd Analysis->Result

Figure 2: Optimized SPR workflow for hydrophobic AQ ligands.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamics but requires high protein consumption.

Challenge: HHQ has a low heat of binding (hydrophobic driven, often entropy-dominated) and low solubility. Solution: Reverse titration (Protein into Ligand) or careful solvent matching.

Step-by-Step Protocol:

  • Protein: PqsR-LBD at 20–50 µM in the cell.

  • Ligand: HHQ at 200–500 µM in the syringe.

  • Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% Glycerol, 2% DMSO .

    • Critical: The DMSO content must be identical in cell and syringe. Dialyze protein against the buffer, then use the dialysate to dissolve HHQ.

  • Settings:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injections: 19 x 2 µL.

  • Control: Titrate HHQ into buffer (no protein) to subtract heat of dilution, which is significant for hydrophobic compounds.

Therapeutic Implications: Antagonist Design

Understanding HHQ binding allows for the design of competitive inhibitors that lock PqsR in the "open" (inactive) conformation or block the hydrophobic pocket.

  • Competitive Antagonists: Molecules like 2-amino-oxadiazoles or benzamide-benzimidazoles compete with HHQ.

  • Mechanism of Action: These inhibitors bind the CBD but sterically hinder the closure of the subdomains. Without domain closure, the DBD cannot align to bind the DNA promoter effectively.

  • Screening Metric: In a competitive binding assay (e.g., Fluorescence Polarization using a fluorescent AQ tracer), a successful inhibitor will displace the tracer, yielding a

    
     value.
    

Validation Check: If an inhibitor shows high potency in cellular assays (low IC50) but poor displacement in SPR/ITC, suspect an allosteric mechanism or inhibition of the PqsH enzyme rather than PqsR directly.

References

  • Ilangovan, A., et al. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLoS Pathogens. [Link]

  • Kaminishi, T., et al. (2015). Structural basis for ligand recognition by the LysR-type transcriptional regulator PqsR. Scientific Reports. [Link]

  • Starkey, M., et al. (2014). Identification of anti-virulence compounds that disrupt quorum-sensing regulated acute and persistent pathogenicity. PLoS Pathogens. [Link]

  • Drees, S. L., et al. (2016). PqsR-dependent and -independent regulation of the Pseudomonas aeruginosa quinolone signal system. MicrobiologyOpen. [Link]

Sources

Methodological & Application

Application Note: Protocol for Chemical Synthesis of 2-Heptyl-4(1H)-quinolone (HHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Heptyl-4(1H)-quinolone (HHQ) is a critical precursor to the Pseudomonas aeruginosa quorum sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). As a signaling molecule, HHQ regulates virulence factors and biofilm formation. This application note details a robust, scalable, and high-fidelity protocol for the chemical synthesis of HHQ. Unlike biological extraction, which suffers from low yields and complex matrix interference, this chemical approach utilizes a modified Conrad-Limpach synthesis. The protocol includes the de novo synthesis of the


-keto ester precursor, ensuring total control over starting material quality.

Introduction & Retrosynthetic Analysis

The 4(1H)-quinolone scaffold is classically constructed via the Conrad-Limpach cyclization, a thermal condensation of an aniline derivative with a


-keto ester.[1] For HHQ, the specific requirement is the condensation of aniline with ethyl 3-oxodecanoate .

While aniline is a commodity chemical, ethyl 3-oxodecanoate is frequently expensive or unstable upon long-term storage. Therefore, this protocol begins with the synthesis of this ester from octanoyl chloride and Meldrum's acid, a method superior to the Claisen condensation in terms of yield and mono-acylation selectivity.

Retrosynthetic Logic
  • Target: 2-Heptyl-4(1H)-quinolone (HHQ).[2]

  • Disconnection: C-N bond formation and Cyclization.

  • Precursors: Aniline + Ethyl 3-oxodecanoate.

  • Precursor Synthesis: Octanoyl chloride + Meldrum's Acid

    
     Acyl Meldrum's Intermediate 
    
    
    
    Ethyl 3-oxodecanoate.

Safety & Precautions

  • Diphenyl Ether: Solid at room temperature (MP ~26°C) but used at boiling point (~259°C). Extreme burn hazard. Use a sand bath or high-temperature oil bath behind a blast shield. Ensure all glassware is free of star cracks.

  • Aniline: Toxic by inhalation, ingestion, and skin contact. Methemoglobinemia hazard. Handle in a fume hood.

  • Meldrum's Acid: Irritant.

  • Octanoyl Chloride: Corrosive lachrymator.

Materials & Reagents

ReagentCAS No.Purity RequirementRole
Phase 1
Octanoyl Chloride111-64-8>98%Acyl donor
Meldrum's Acid2033-24-1>98%C3 Synthon
Pyridine110-86-1AnhydrousBase
Dichloromethane (DCM)75-09-2AnhydrousSolvent
Ethanol64-17-5AbsoluteAlcoholysis reagent
Phase 2
Aniline62-53-3>99% (Distilled)Nitrogen source
p-Toluenesulfonic acid (p-TsOH)104-15-4MonohydrateCatalyst
Toluene108-88-3ACS GradeAzeotropic solvent
Diphenyl Ether101-84-8>99%High BP Solvent

Methodology

Phase 1: Synthesis of Ethyl 3-oxodecanoate

Rationale: Commercial


-keto esters often degrade. Fresh synthesis ensures high yield in the subsequent sensitive cyclization step.
  • Acylation:

    • Dissolve Meldrum's acid (1.0 equiv, e.g., 14.4 g, 100 mmol) in anhydrous DCM (50 mL) in a round-bottom flask (RBF) under nitrogen.

    • Cool to 0°C. Add dry pyridine (2.0 equiv, 200 mmol) dropwise.

    • Add octanoyl chloride (1.0 equiv, 100 mmol) dropwise over 30 minutes. The solution will turn orange/red.[3]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 1 hour.

  • Workup:

    • Wash the organic layer with 2M HCl (2 x 50 mL) to remove pyridine.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the acylated Meldrum's acid intermediate (often an oil or low-melting solid).

  • Alcoholysis:

    • Dissolve the residue in absolute Ethanol (100 mL).

    • Reflux for 3–4 hours. Mechanism: Decarboxylation and esterification occur simultaneously.

    • Concentrate in vacuo.

    • Purification: Vacuum distillation is ideal, but for this sequence, passing through a short silica plug (Hexane:EtOAc 9:1) is sufficient.

    • Yield Target: >85% (Colorless oil).

Phase 2: Enamine Formation (Schiff Base)

Rationale: Water removal is critical to drive the equilibrium toward the enamine. Residual water will hydrolyze the ester in the next step.

  • Setup: 250 mL RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Combine Ethyl 3-oxodecanoate (10 mmol, ~2.14 g) and Aniline (10 mmol, 0.93 g) in Toluene (50 mL).

    • Add a catalytic amount of p-TsOH (0.1 mmol, ~20 mg).

  • Reflux:

    • Heat to reflux.[1] Monitor water collection in the trap.

    • Continue until theoretical water volume (~180 µL) is collected (approx. 3–5 hours).

  • Isolation:

    • Cool to RT. Wash with saturated NaHCO₃ (to remove catalyst) and brine.

    • Dry (Na₂SO₄) and concentrate to yield the crude enamine (ethyl 3-anilino-2-decenoate).

    • Note: Do not purify further; the enamine is sensitive to hydrolysis.

Phase 3: Conrad-Limpach Thermal Cyclization

Rationale: Kinetic control favors the 2-quinolone (amide) product, while thermodynamic control (high temp) favors the 4-quinolone. Rapid heating is essential.

  • Pre-heating:

    • Place Diphenyl ether (10 mL per gram of enamine) in a large RBF.

    • Heat to a rolling boil (~250–259°C). Critical: The solvent must be refluxing before addition.

  • Addition:

    • Dissolve the crude enamine from Phase 2 in a minimal amount of Diphenyl ether (warm if necessary).

    • Add the enamine solution dropwise to the boiling solvent.

    • Observation: Rapid evolution of ethanol vapor occurs.

  • Cyclization:

    • Continue reflux for 15–30 minutes after addition is complete.

    • Remove from heat and allow to cool to ~80°C.

  • Precipitation:

    • While still warm (but not hot enough to boil ether), pour the reaction mixture into a beaker containing excess n-Hexane (or Diethyl Ether) (approx. 10x volume).

    • Stir vigorously. The non-polar hexane mixes with the diphenyl ether, causing the polar HHQ product to precipitate as a solid.

  • Filtration:

    • Filter the precipitate under vacuum.

    • Wash copiously with n-Hexane to remove residual diphenyl ether.

Purification & Characterization

Recrystallization:

  • Solvent: Ethanol or Ethyl Acetate/Methanol mixture.

  • Procedure: Dissolve crude solid in boiling ethanol. Filter hot (if insoluble particles exist). Cool slowly to 4°C. Collect crystals.

Data Summary Table:

ParameterSpecification
Appearance White to off-white crystalline powder
Molecular Weight 243.35 g/mol
Solubility DMSO, Methanol; Poor in Water
Yield (Overall) 40–60% (from aniline)

Expected 1H NMR Data (MeOD or DMSO-d6, 400 MHz):

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH > 11.0br s1HQuinolone NH (often invisible in MeOD)
Ar-H 8.1 – 8.2d1HH-5 (Deshielded by C=O)
Ar-H 7.6 – 7.8m2HH-7, H-8
Ar-H 7.3 – 7.4m1HH-6
H-3 6.20s1HVinylic proton (Characteristic)
C2-CH₂ 2.70t2HBenzylic methylene
Alkyl 1.7 – 1.8m2H

-methylene
Alkyl 1.2 – 1.5m8HBulk chain
CH₃ 0.88t3HTerminal methyl

Visualization of Workflows

Diagram 1: Precursor Synthesis (Meldrum's Acid Route)

MeldrumSynthesis Octanoyl Octanoyl Chloride (C8 Acid Chloride) Intermediate Acyl Meldrum's Intermediate Octanoyl->Intermediate DCM, 0°C to RT Acylation Meldrum Meldrum's Acid Meldrum->Intermediate DCM, 0°C to RT Acylation Pyridine Pyridine (Base) Pyridine->Intermediate DCM, 0°C to RT Acylation Product Ethyl 3-oxodecanoate (Beta-Keto Ester) Intermediate->Product EtOH, Reflux - CO2, - Acetone (Alcoholysis) Ethanol Ethanol (Reflux)

Caption: Synthesis of the beta-keto ester precursor via the Meldrum's acid pathway to ensure regiospecificity.

Diagram 2: Conrad-Limpach Synthesis of HHQ

ConradLimpach Aniline Aniline Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Reflux, Toluene Ester Ethyl 3-oxodecanoate Ester->Enamine Reflux, Toluene Cat p-TsOH (Cat.) Cat->Enamine Reflux, Toluene Water H2O Removed (Dean-Stark) Enamine->Water Cyclization Thermal Cyclization (Conrad-Limpach) Enamine->Cyclization Add dropwise to HotSolvent Diphenyl Ether (250°C) HotSolvent->Cyclization Ethanol EtOH Removed Cyclization->Ethanol Crude Crude HHQ (Precipitate) Cyclization->Crude Cool & add n-Hexane Final Pure 2-Heptyl-4(1H)-quinolone (HHQ) Crude->Final Recrystallization (EtOH)

Caption: The Conrad-Limpach workflow. Enamine formation followed by high-temperature cyclization yields HHQ.

Troubleshooting & Critical Control Points

  • Low Yield in Cyclization:

    • Cause: Temperature of Diphenyl ether dropped below 250°C during addition.

    • Fix: Add the enamine solution very slowly. Ensure the solvent maintains a rolling boil.

  • Product is Oily/Sticky:

    • Cause: Residual Diphenyl ether.

    • Fix: Wash the precipitate more thoroughly with n-Hexane. If the product does not precipitate, cool the hexane mixture to -20°C.

  • Incomplete Enamine Formation:

    • Cause: Water not removed effectively.

    • Fix: Ensure Dean-Stark trap is functioning or use activated molecular sieves (4Å) in the reaction mixture.

References

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa quinolone signal (PQS).[4] International Journal of Medical Microbiology. Link (Context on HHQ biological relevance).

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][6][7][8] 2. A general and versatile synthesis of beta-keto esters.[8] The Journal of Organic Chemistry. Link (Protocol for Phase 1: Beta-keto ester synthesis).

  • Reen, F. J., et al. (2012). Synthesis and biological evaluation of 2-heptyl-4-quinolone analogues. Organic & Biomolecular Chemistry.[1][3][5] Link (Specific Conrad-Limpach conditions for HHQ).

  • Hodgkinson, J. T., et al. (2012). Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs. Nature Protocols. Link (Alternative methods and characterization data).

  • Woschek, A., et al. (2007). Synthesis of 2-heptyl-1-hydroxy-4(1H)-quinolone - unexpected rearrangement.[4] Tetrahedron Letters. Link (Structural characterization and NMR insights).

Sources

Application Note: High-Integrity Extraction and Quantification of 2-Heptyl-4-Quinolone (HHQ) from Pseudomonas aeruginosa Culture Supernatants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The extraction of 2-heptyl-4-quinolone (HHQ) is a critical workflow in the study of Pseudomonas aeruginosa virulence. As the immediate precursor to the Pseudomonas Quinolone Signal (PQS), HHQ acts as both an intercellular messenger and a substrate for the PqsH monooxygenase. Accurate quantification of HHQ is frequently compromised by its hydrophobic nature, poor solubility in aqueous matrices, and the complex surfactant-rich environment of Pseudomonas supernatants (containing rhamnolipids).

This guide provides a field-validated protocol for the isolation of HHQ using Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS quantification. Unlike generic metabolite extraction guides, this protocol specifically addresses the "matrix effect" caused by rhamnolipids and ensures stoichiometric recovery of quinolones.

Biological Context: The pqs Quorum Sensing Network

Understanding the biosynthetic pathway is essential for troubleshooting extraction anomalies. HHQ is synthesized from anthranilate and is subsequently hydroxylated to PQS.

Biosynthesis Anthranilate Anthranilate PqsABCD PqsABCD Operon (Biosynthesis) Anthranilate->PqsABCD HHQ HHQ (2-heptyl-4-quinolone) PqsABCD->HHQ Condensation PqsH PqsH (Monooxygenase) HHQ->PqsH PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsH->PQS Hydroxylation

Figure 1: The biosynthetic pathway of HHQ and its conversion to PQS.[1] Note that PqsH activity depends on oxygen availability, often leading to HHQ accumulation in stationary phase cultures.

Pre-Analytical Considerations & Chemical Basis

Solubility and Stability

HHQ is a lipophilic molecule with poor water solubility. In P. aeruginosa cultures, it is solubilized by rhamnolipids and packaged into Outer Membrane Vesicles (OMVs).

  • Critical Insight: Simple centrifugation may pellet OMVs containing HHQ. Therefore, the extraction solvent must disrupt these vesicles.

  • Solvent Choice: Acidified Ethyl Acetate is the "Gold Standard" (Déziel et al., 2004). The acidification (acetic acid) ensures the quinolone nitrogen remains protonated or stabilizes the zwitterionic form, improving partitioning into the organic phase and preventing chelation artifacts.

Internal Standards (The Pillar of Trustworthiness)

Do not proceed without Internal Standards. The matrix effect in Pseudomonas supernatants is severe.

  • Recommended: HHQ-d4 (deuterated) or PQS-d4.

  • Alternative: If deuterated standards are unavailable, use a structurally similar quinolone not produced by Pseudomonas (e.g., 2-methyl-4-quinolone), though this is inferior to isotopic dilution.

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is designed for high-throughput analysis of 1–2 mL culture samples.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Solvent: Ethyl Acetate (HPLC Grade) containing 0.01% (v/v) Acetic Acid.

  • Internal Standard: 10 µM stock of HHQ-d4 in Methanol.

  • Vessels: 2.0 mL solvent-resistant microcentrifuge tubes (polypropylene) or glass vials. Avoid polystyrene.

  • Equipment: Tabletop centrifuge (cooled to 4°C), Nitrogen evaporator, Vortexer.

Step-by-Step Methodology
Step 1: Sample Preparation
  • Harvest P. aeruginosa culture (typically 500 µL to 1 mL).

  • Crucial Step: Add Internal Standard (e.g., 10 µL of 10 µM HHQ-d4) directly to the culture before any centrifugation or extraction. This corrects for losses during the physical separation of cells.

  • Vortex briefly (5 seconds) to equilibrate.

Step 2: Clarification (Optional but Recommended)
  • Note: Some protocols extract whole culture. However, to protect LC columns, removing cells is preferred.

  • Centrifuge at 10,000 × g for 5 minutes to pellet cells.

  • Transfer the supernatant to a fresh tube. Warning: Do not disturb the pellet; HHQ is secreted, but cell lysis will contaminate the sample.

Step 3: Extraction[2]
  • Add acidified Ethyl Acetate to the supernatant in a 2:1 ratio (e.g., 1000 µL solvent for 500 µL supernatant).

  • Vortex vigorously for 60 seconds . The mixture will turn opaque/milky due to emulsion formation.

  • Centrifuge at 12,000 × g for 5 minutes to break the emulsion.

    • Troubleshooting: If the emulsion persists (common in high-rhamnolipid producers), freeze the tube at -20°C for 15 minutes, then centrifuge again.

Step 4: Phase Recovery
  • You will see two distinct phases. The top phase is the organic layer containing HHQ.

  • Carefully pipette the top organic layer into a fresh glass vial.

  • Repeat extraction: For maximum recovery (>95%), repeat Step 3 with the remaining aqueous phase and pool the organic fractions. (For routine screening, a single extraction is often sufficient if IS is used).

Step 5: Drying and Reconstitution
  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen gas. Do not use heat >35°C to prevent thermal degradation.

  • Reconstitute the residue in 200 µL of Methanol (or Mobile Phase A:B 50:50).

  • Vortex for 1 minute and transfer to an LC vial with insert.

Analytical Validation: LC-MS/MS Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
8.0 95 Elution of HHQ/PQS
10.0 95 Wash
10.1 10 Re-equilibration

| 13.0 | 10 | End Run |

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
HHQ 244.1 159.1 3025
HHQ (Qualifier)244.1172.13020
PQS 260.1 175.1 3028
HHQ-d4 (IS)248.1163.13025

Note: Transition 159.1 represents the quinolone core after loss of the heptyl chain. Exact collision energies vary by instrument model (e.g., Triple Quad vs. Q-TOF).

Workflow Visualization

ExtractionWorkflow Start Culture Supernatant (Contains HHQ + Rhamnolipids) Spike Spike Internal Standard (HHQ-d4) Start->Spike Solvent Add Acidified Ethyl Acetate (Ratio 2:1) Spike->Solvent Vortex Vortex & Centrifuge (12,000 x g, 5 min) Solvent->Vortex PhaseSep Phase Separation Top: Organic (HHQ) Bottom: Aqueous Vortex->PhaseSep Dry Evaporate Organic Phase (N2 Stream) PhaseSep->Dry Collect Top Layer Recon Reconstitute in MeOH LC-MS/MS Analysis Dry->Recon

Figure 2: Step-by-step extraction workflow ensuring phase separation and analyte recovery.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Recovery (<50%) Emulsion trapping analyte.Use "Freeze-Thaw" method to break emulsion. Increase solvent ratio to 3:1.
Peak Tailing Iron chelation (PQS/HHQ).Ensure 0.1% Formic Acid is in the LC mobile phase. Use EDTA (10 µM) in sample prep if severe.
High Background Plasticware leaching.Use Glass Vials for all steps post-extraction. Avoid polystyrene tubes.
Signal Saturation Concentration too high.P. aeruginosa produces HHQ in µg/mL range.[3] Dilute extracts 1:100 or 1:1000 before injection.

References

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-quinolone signal molecules by liquid chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA).

  • Lépine, F., et al. (2004). A natural non-peptide ligand for the Pseudomonas aeruginosa quorum-sensing receptor PqsR. Journal of Applied Microbiology.

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology.

  • Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.

Sources

Application Note: Quantifying HHQ Production in Cystic Fibrosis Sputum Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

In Cystic Fibrosis (CF) drug development and clinical monitoring, quantifying Pseudomonas aeruginosa (Pa) burden is critical. Traditional culture methods (CFU/mL) are often inaccurate due to the biofilm mode of growth and the presence of viable but non-culturable (VBNC) cells.

2-heptyl-4-hydroxyquinoline (HHQ) is the direct precursor to the Pseudomonas Quinolone Signal (PQS).[1][2][3] Unlike PQS, which is rapidly packaged into membrane vesicles or sequestered by iron, HHQ is relatively stable, membrane-permeable, and correlates strongly with pulmonary exacerbations and total bacterial load in CF biofluids (Barr et al., 2015).

This guide details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for extracting and quantifying HHQ from the complex mucin-DNA matrix of CF sputum.

Biological Context: The pqs Quorum Sensing Pathway[1][4]

Understanding the biosynthetic origin of HHQ is essential for interpreting data, particularly when testing quorum sensing inhibitors (QSIs). HHQ is synthesized from anthranilate and is the immediate substrate for the PqsH monooxygenase.

Figure 1: The Pqs Biosynthetic Pathway

This diagram illustrates the conversion of Anthranilate to HHQ and its subsequent conversion to PQS or NQNO, highlighting the specific enzymes involved.

PqsPathway Anthranilate Anthranilate PqsA PqsA (Ligase) Anthranilate->PqsA Activation PqsD PqsD (Synthase) PqsA->PqsD Thioester HHQ HHQ (Biomarker) PqsD->HHQ Condensation with Octanoate PqsH PqsH (Monooxygenase) HHQ->PqsH Hydroxylation PqsL PqsL HHQ->PqsL PQS PQS (Signal) PqsH->PQS HQNO HQNO PqsL->HQNO

Caption: The PqsABCDE operon drives HHQ synthesis. Inhibition of PqsA/D reduces HHQ; inhibition of PqsH accumulates HHQ.

Pre-Analytical Considerations

CF sputum is a non-Newtonian fluid rich in alginate, extracellular DNA, and mucins. Direct solvent extraction often fails due to poor solvent penetration.

  • Safety: Sputum is biohazardous. All steps prior to the addition of organic solvent must be performed in a Class II Biosafety Cabinet (BSL-2).

  • Internal Standard (IS): You must use Deuterated HHQ (HHQ-d4). Do not use a structural analog (like PQS-d4) for HHQ quantification, as ionization efficiencies and matrix suppression profiles differ significantly.

  • Storage: Flash-freeze samples in liquid nitrogen immediately upon collection. Store at -80°C. HHQ is stable for >6 months at -80°C.

Protocol: Sputum Processing & Extraction[5][6]

This protocol utilizes a "Liquefaction-LLE" (Liquid-Liquid Extraction) approach. The use of Sputolysin (Dithiothreitol - DTT) is optional but recommended for very viscous samples to ensure homogeneity before subsampling.

Figure 2: Sample Preparation Workflow

Visualizing the critical steps from raw sputum to LC-MS ready vial.

ExtractionWorkflow RawSample Frozen CF Sputum (-80°C) Thaw Thaw on Ice Add 1:1 Sputolysin (DTT) RawSample->Thaw Spike Spike Internal Standard (HHQ-d4) Thaw->Spike Homogenize Extract Add Acidified Ethyl Acetate (0.1% Acetic Acid) Spike->Extract PhaseSep Vortex (1 min) & Centrifuge (12,000 x g, 10 min) Extract->PhaseSep Dry Collect Supernatant Evaporate to Dryness (N2) PhaseSep->Dry Organic Layer Recon Reconstitute in MeOH LC-MS/MS Analysis Dry->Recon

Caption: Step-by-step extraction logic ensuring matrix breakdown and analyte recovery.

Detailed Steps:
  • Homogenization:

    • Thaw sputum on ice.

    • Add an equal volume of Sputolysin (6.5 mM DTT in phosphate buffer) to the sputum (1:1 ratio).

    • Vortex vigorously and incubate at 37°C for 15 minutes to liquefy.

    • Note: If DTT is contraindicated for downstream assays, mechanical bead beating (1.4mm ceramic beads) is a valid alternative.

  • Internal Standard Spiking:

    • Transfer 200 µL of liquefied sputum to a clean microcentrifuge tube.

    • Add 10 µL of HHQ-d4 (10 µM in MeOH) .

    • Critical: Vortex immediately to equilibrate the IS with the matrix.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of Acidified Ethyl Acetate (Ethyl Acetate + 0.1% Glacial Acetic Acid).

    • Why Acidified? Acidification ensures the quinoline nitrogen is protonated/stabilized and improves separation from the basic mucin matrix (Ortori et al., 2011).

    • Vortex for 1 minute (high speed).

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Concentration:

    • Transfer 400 µL of the upper organic supernatant to a fresh glass vial or polypropylene tube.

    • Evaporate to dryness under a stream of Nitrogen (or vacuum concentrator) at room temperature.

    • Reconstitute in 100 µL of 100% Methanol (LC-MS grade).

    • Centrifuge again (12,000 x g, 5 min) to pellet any insoluble particulates before transferring to the autosampler vial.

LC-MS/MS Analytical Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo). Mode: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI).

Chromatographic Parameters
ParameterSetting
Column Phenomenex Gemini C18 (3 µm, 50 x 2 mm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Gradient 0-1 min: 10% B (Desalt) 1-6 min: 10% -> 95% B (Linear) 6-8 min: 95% B (Wash) 8.1 min: 10% B (Re-equilibrate)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
HHQ 244.2159.128Quantifier
HHQ 244.2172.130Qualifier
HHQ-d4 248.2163.128Internal Std

Note: The 159 fragment corresponds to the stable quinolinone core structure.

Data Analysis & Validation

Calculating Concentration

Use the Internal Standard Method . Do not rely on external calibration alone due to the "Matrix Effect" of sputum.



Plot the Ratio against the concentration of the calibration standards (prepared in a surrogate matrix like Artificial Sputum Medium or PBS, extracted identically).

Assessing Matrix Effect (ME)

To validate the extraction efficiency from the complex CF matrix:

  • Set A: Spike HHQ into extracted blank sputum (post-extraction spike).

  • Set B: Spike HHQ into neat solvent (methanol).



  • A negative value indicates ion suppression (common in sputum).

  • The use of HHQ-d4 corrects for this suppression, as the IS experiences the same suppression as the analyte.

Troubleshooting

IssueProbable CauseSolution
Low Recovery Incomplete lysis of mucins.Increase DTT incubation time or use bead-beating. Ensure Ethyl Acetate is acidified.[4]
High Backpressure Particulates in injection.Filter reconstituted sample through a 0.2 µm PTFE filter or centrifuge at high speed (15k x g) before injection.
Peak Tailing Column overload or pH mismatch.Ensure Mobile Phase A has 0.1% Formic Acid. Check column guard.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 2 mins of the gradient to avoid salting the source.

References

  • Barr, H. L., et al. (2015). Pseudomonas aeruginosa quorum sensing molecules correlate with clinical status in cystic fibrosis.[4] European Respiratory Journal.

  • Ortori, C. A., et al. (2011). Quantitative profiling of the PQS quorum-sensing signal molecule network in Pseudomonas aeruginosa. Chemical Science.

  • Déziel, E., et al. (2004). Analysis of the quinolone signal system in Pseudomonas aeruginosa suggests a role for HHQ in communication.[3] Proceedings of the National Academy of Sciences.

  • Collier, D. N., et al. (2002). A bacterial cell to cell signal in the lungs of cystic fibrosis patients. FEMS Microbiology Letters.

Sources

Using deuterated HHQ as an internal standard for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of 2-Heptyl-4-Hydroxyquinoline (HHQ) in Biological Matrices Using Deuterated Internal Standards

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification of HHQ (2-heptyl-4-hydroxyquinoline) , a critical quorum-sensing precursor in Pseudomonas aeruginosa. Accurate quantification of HHQ is essential for monitoring virulence states in cystic fibrosis (CF) sputum, bacterial cultures, and pharmacokinetic (PK) studies of anti-virulence therapeutics.

The method utilizes Stable Isotope Dilution (SID) with deuterated HHQ (HHQ-d4) to correct for the significant matrix effects and extraction variability often encountered in complex biological samples.

Introduction & Biological Context

HHQ is the immediate precursor to the Pseudomonas Quinolone Signal (PQS) . The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH. While PQS is the terminal signaling molecule, HHQ levels are a direct readout of the activity of the pqsABCDE operon and the metabolic state of the bacterial population.

In clinical matrices like sputum or plasma, ion suppression can alter signal intensity by >50%. External calibration curves often fail to compensate for this. Using HHQ-d4 as an internal standard ensures that every sample is self-corrected for:

  • Extraction Efficiency: Loss of analyte during liquid-liquid extraction (LLE).

  • Ionization Suppression: Competition for charge in the electrospray ionization (ESI) source.

Biosynthetic Pathway of HHQ/PQS

The following diagram illustrates the synthesis of HHQ and its conversion to PQS, highlighting the enzymatic steps relevant to this assay.

PQS_Pathway Anthranilate Anthranilate HHQ HHQ (Analyte) Anthranilate->HHQ Condensation with Octanoate PqsABCD PqsABCD Enzyme Complex PqsABCD->HHQ Catalyzes PQS PQS (3-hydroxy-HHQ) HHQ->PQS Hydroxylation PqsH PqsH (Monooxygenase) PqsH->PQS Catalyzes

Figure 1: The PqsABCDE pathway. HHQ is the direct precursor to PQS. Quantification of HHQ provides insight into the "upstream" activation of this virulence regulon.

Experimental Protocol

Reagents and Standards
  • Analyte: 2-heptyl-4-hydroxyquinoline (HHQ).

  • Internal Standard (IS): HHQ-d4 (5,6,7,8-tetradeutero-2-heptyl-4-hydroxyquinoline).

    • Note: Ring-deuterated standards are preferred over chain-deuterated standards to avoid "crosstalk" if the alkyl chain is lost during fragmentation.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ethyl Acetate, and Formic Acid.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Quinolones are amphiphilic and can bind to plastic surfaces. Acidification ensures protonation, improving solubility in organic solvents and reducing surface adsorption.

  • Sample Aliquot: Transfer 200 µL of biological sample (plasma, sputum homogenate, or culture supernatant) to a glass tube.

  • IS Spiking: Add 10 µL of HHQ-d4 working solution (e.g., 1 µg/mL in MeOH). Vortex for 10 seconds.

    • Critical: Allow 5 minutes for equilibration so the IS binds to the matrix similarly to the analyte.

  • Extraction: Add 600 µL of Acidified Ethyl Acetate (0.1% Acetic Acid).

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (supernatant) to a fresh glass vial.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid). Vortex well.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.00 95 5
1.00 95 5
6.00 5 95
8.00 5 95
8.10 95 5

| 10.00 | 95 | 5 |

MRM Transitions (Quantification & Confirmation): Note: Transitions depend on the specific deuteration pattern. The table below assumes a ring-deuterated standard (d4 on the quinolone core).

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Dwell (ms)
HHQ 244.2 159.1 Quantifier2550
HHQ244.2172.1Qualifier3050
HHQ-d4 248.2 163.1 IS Quantifier2550
  • Mechanism: The transition 244 -> 159 represents the loss of the heptyl chain (

    
    ), leaving the hydroxyquinoline core.
    
  • Self-Validation: If using a chain-deuterated standard, the product ion for the IS would also be 159.1. This creates "crosstalk" risks. Always verify the deuteration position on your Certificate of Analysis.

Experimental Workflow Diagram

LCMS_Workflow Sample Biological Sample (200 µL) Spike Spike Internal Standard (HHQ-d4) Sample->Spike Extract LLE Extraction (Acidified Ethyl Acetate) Spike->Extract Equilibrate 5 min Dry Nitrogen Dry Down & Reconstitution Extract->Dry Collect Organic Phase LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step workflow from sample preparation to data analysis.

Method Validation Criteria

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

ParameterAcceptance Criteria
Linearity

over dynamic range (e.g., 1 ng/mL to 1000 ng/mL).
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15).
Recovery Consistent recovery (>70%) across low, medium, and high QC levels.

Expert Insights & Troubleshooting

  • The "Carryover" Trap: HHQ is highly lipophilic. It tends to stick to the injector needle and valve rotor.

    • Solution: Use a strong needle wash (e.g., 50:25:25 Isopropanol:ACN:Acetone) and implement a "sawtooth" gradient wash step at the end of every run.

  • Isotope Scrambling: Avoid using deuterated solvents (like

    
    ) in the mobile phase, as back-exchange can occur.
    
  • Standard Stability: HHQ is light-sensitive. Store all stock solutions in amber glass vials at -20°C.

  • Why Acidified Ethyl Acetate? Neutral ethyl acetate often results in poor recovery (~50%) because HHQ can exist as a zwitterion. The acid forces it into a single protonated state, driving partition into the organic layer.

References

  • Ortori, C. A., et al. (2011).[2] "Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa." Analytical and Bioanalytical Chemistry, 399(2), 839-850.[3]

  • Lépine, F., et al. (2004). "Structure and role of Pseudomonas aeruginosa quinolones." Biochimica et Biophysica Acta (BBA), 1672(3), 191-200.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Déziel, E., et al. (2004). "Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication." PNAS, 101(5), 1339-1344.

Sources

Application Note: Bioassay Protocols for Testing HHQ Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Heptyl-4-quinolone (HHQ) is a critical alkyl-4-quinolone secondary metabolite produced by Pseudomonas aeruginosa.[1] While primarily recognized as the immediate precursor to the Pseudomonas Quinolone Signal (PQS) in the quorum sensing (QS) hierarchy, HHQ exhibits distinct biological activities that extend beyond intraspecies signaling.

Recent investigations highlight HHQ's role in interspecies competition , particularly against Gram-positive competitors like Staphylococcus aureus in polymicrobial environments (e.g., Cystic Fibrosis lungs). Unlike traditional antibiotics that target cell wall synthesis, HHQ and its derivatives often modulate bacterial behavior through respiratory chain inhibition (analogous to HQNO) and biofilm repression .

This guide provides rigorous protocols for evaluating the antimicrobial and anti-biofilm properties of HHQ. It moves beyond standard clinical assays to include specialized competition models that reflect HHQ's ecological function.

Mechanism of Action Overview

HHQ functions through two primary modalities:

  • Direct Bacteriostasis: Disruption of electron transport in competing species (e.g., cytochrome bd inhibition).

  • Biofilm Modulation: Interference with the adhesion and matrix production of competitors (S. aureus, Candida albicans).

HHQ_Mechanism HHQ HHQ (2-heptyl-4-quinolone) PQS Conversion to PQS (PqsH Monooxygenase) HHQ->PQS Oxidation Target_SA Target: S. aureus Cytochrome System HHQ->Target_SA Interspecies Antagonism PqsABCDE pqsABCDE Operon PqsABCDE->HHQ Biosynthesis Effect_Resp Inhibition of Respiration (ATP Depletion) Target_SA->Effect_Resp Primary MOA Effect_Biofilm Biofilm Repression (Small Colony Variants) Target_SA->Effect_Biofilm Secondary MOA

Figure 1: Biosynthetic origin and dual-functional pathways of HHQ in signaling and antagonism.

Material Preparation & Handling[2]

Critical Note on Solubility: HHQ is highly lipophilic and practically insoluble in water. Improper solubilization is the leading cause of assay variability.

Reagents
  • HHQ Standard: >98% purity (HPLC grade).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC; Tryptic Soy Broth (TSB) for biofilms.

Stock Solution Protocol
  • Weighing: Weigh 5 mg of HHQ powder into a sterile, glass amber vial (HHQ is light-sensitive).

  • Solubilization: Add 1 mL of 100% DMSO to achieve a 5 mg/mL (approx. 19.3 mM) stock solution.

  • Vortexing: Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Sterilization: Do not filter sterilize through standard aqueous filters (cellulose acetate) as HHQ may bind to the membrane. Use PTFE or Nylon filters if necessary, or rely on the sterility of the DMSO and aseptic handling.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Minimum Inhibitory Concentration (MIC)

Target: Staphylococcus aureus (e.g., ATCC 29213 or MRSA strains)

This protocol uses broth microdilution to determine the lowest concentration of HHQ that inhibits visible growth.

Experimental Workflow
  • Inoculum Preparation:

    • Culture S. aureus in CAMHB overnight at 37°C.

    • Dilute culture to OD₆₀₀ = 0.08–0.1 (equivalent to 0.5 McFarland standard).

    • Further dilute 1:100 in CAMHB to reach ~5 x 10⁵ CFU/mL.

  • Plate Setup (96-well flat bottom):

    • Row A-G (Columns 1-10): Add 100 µL of HHQ working solution (2x concentration) serially diluted in CAMHB.

      • Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

      • Range: Test 128 µg/mL down to 0.25 µg/mL.

    • Column 11 (Growth Control): 100 µL bacteria + 100 µL media (with matching DMSO %).

    • Column 12 (Sterility Control): 200 µL media only.

  • Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-10.

    • Seal with a gas-permeable membrane to prevent evaporation but allow O₂ exchange.

    • Incubate at 37°C for 18–24 hours (static).

  • Readout:

    • Visual inspection for turbidity.

    • Absorbance measurement at 600 nm using a plate reader.

    • MIC Definition: The lowest concentration showing ≥90% inhibition of OD₆₀₀ relative to the growth control.

Protocol B: Biofilm Inhibition Assay

Rationale: HHQ is often more effective at preventing biofilm formation than killing planktonic cells.

Experimental Workflow
  • Seeding:

    • Prepare S. aureus inoculum (1:100 dilution of overnight culture) in TSB supplemented with 1% glucose (promotes biofilm).

    • Add 100 µL of inoculum to 96-well polystyrene plates.

  • Treatment:

    • Add 100 µL of HHQ at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to avoid killing the cells directly.

    • Include a Solvent Control (DMSO only).

  • Incubation:

    • Incubate for 24 hours at 37°C without shaking.

  • Staining (Crystal Violet Method):

    • Gently aspirate media (do not wash vigorously to avoid detaching the biofilm).

    • Wash wells 2x with 200 µL sterile PBS.

    • Fix with 200 µL methanol for 15 mins; aspirate and air dry.

    • Stain with 200 µL 0.1% Crystal Violet (CV) for 15 mins.

    • Wash 3x with water to remove excess dye.

    • Solubilize bound dye with 200 µL 30% Acetic Acid.

  • Quantification:

    • Measure OD₅₉₀.

    • Calculate % Inhibition:

      
      .
      

Protocol C: Interspecies Competition (Coculture) Assay

Rationale: This is the "Gold Standard" for HHQ assessment. It tests if HHQ allows P. aeruginosa to outcompete S. aureus.[2]

This assay measures the survival of S. aureus when exposed to HHQ in a manner mimicking a coinfection.

Competition_Assay Step1 Culture Preparation (S. aureus & P. aeruginosa) Step2 Standardization OD600 = 0.05 Step1->Step2 Step3 Treatment Groups Step2->Step3 GrpA S. aureus + DMSO (Control) Step3->GrpA GrpB S. aureus + HHQ (Test) Step3->GrpB GrpC S. aureus + P. aeruginosa supernatant (Complex Control) Step3->GrpC Step4 Incubation (37°C, 24h, shaking) GrpA->Step4 GrpB->Step4 GrpC->Step4 Step5 Selective Plating (Mannitol Salt Agar) Step4->Step5 Step6 CFU Counting (S. aureus survival) Step5->Step6

Figure 2: Workflow for evaluating HHQ-mediated suppression of S. aureus in coculture.

Protocol Steps
  • Culture: Grow S. aureus (target) and P. aeruginosa (pqsA- mutant, which cannot produce HHQ, serves as a negative control background if using supernatants) overnight.

  • Challenge:

    • In a sterile tube, mix 5 mL of fresh media with S. aureus (10⁵ CFU/mL).

    • Add HHQ to a final concentration of 50 µM (approx. 13 µg/mL).

    • Optional: For direct competition, mix S. aureus and P. aeruginosa at a 1:1 ratio.

  • Time-Kill Kinetics:

    • Incubate at 37°C with shaking (200 rpm).

    • At T=0, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Enumeration:

    • Serially dilute aliquots in PBS.

    • Plate onto Mannitol Salt Agar (MSA) . MSA is selective for Staphylococci; P. aeruginosa will grow poorly or appear distinct, while S. aureus turns the agar yellow.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time. A significant reduction (>2 log) in the HHQ group compared to control indicates antimicrobial efficacy.

Data Analysis & Reporting

Quantitative Summary Table

When reporting results, structure your data as follows:

Assay TypeParameterControl Value (Example)HHQ Treated (Example)Interpretation
MIC Growth (OD₆₀₀)0.8500.050 (at 32 µg/mL)Bacteriostatic at 32 µg/mL
Biofilm Crystal Violet (OD₅₉₀)1.2000.40066% Biofilm Inhibition
Competition Survival (CFU/mL)


3-log reduction (99.9% kill)
Statistical Validation
  • Replicates: All bioassays must be performed in biological triplicate (separate cultures) with technical duplicates.

  • Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the DMSO control.

  • IC50 Calculation: For dose-response curves (Biofilm), fit data to a non-linear regression model (Log(inhibitor) vs. normalized response).

Troubleshooting Guide

  • Issue: Precipitation of HHQ in media.

    • Cause: Adding high-concentration DMSO stock directly to cold media.

    • Solution: Warm the media to 37°C before adding HHQ. Vortex immediately upon addition. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Issue: High variability in Biofilm Assay.

    • Cause: Washing steps removing the biofilm.

    • Solution: Use a multi-channel pipette to add wash buffer down the side of the well, never directly onto the bottom.

  • Issue: Lack of activity against Gram-negatives. [3]

    • Context: HHQ is generally ineffective against E. coli or P. aeruginosa itself due to efflux pumps and outer membrane impermeability. This is a known property, not a protocol failure. Focus testing on Gram-positives (S. aureus, B. subtilis).

References

  • Dubern, J. F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Molecular BioSystems. Link

  • Reen, F. J., et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology. Link

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. Link

  • Déziel, E., et al. (2004). Analysis of the quinolone signal production in Pseudomonas aeruginosa cultures. Methods in Molecular Biology. Link

  • Mashburn, L. M., et al. (2005). Pseudomonas aeruginosa PQS controls the expression of virulence factors and biofilm formation.[4] Molecular Microbiology. Link

Sources

Application Note: Solid-Phase Extraction (SPE) Strategies for Alkyl-Quinolones (AQs)

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analytes: 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS), 2-Heptyl-4(1H)-quinolone (HHQ), and related congeners.

Executive Summary

Alkyl-quinolones (AQs) are critical quorum-sensing signaling molecules produced by Pseudomonas aeruginosa and other proteobacteria.[1] While Liquid-Liquid Extraction (LLE) using acidified ethyl acetate has historically been the standard isolation method, it suffers from emulsion formation, lack of automation potential, and significant matrix suppression in LC-MS/MS analysis of complex biological fluids (e.g., cystic fibrosis sputum, plasma).

This guide details a transition to Solid-Phase Extraction (SPE) , offering superior reproducibility and sample cleanliness. We present two validated workflows: a Polymeric Reversed-Phase (HLB) method for general profiling and a Mixed-Mode Cation Exchange (MCX) method for high-purity extraction from complex matrices.

Physicochemical Basis for Extraction

To design a robust SPE protocol, one must understand the molecular behavior of the target analytes.

Molecular Properties
  • Hydrophobicity: AQs possess a bicyclic quinolone core with a variable alkyl side chain (typically C7 or C9). This makes them highly hydrophobic (LogP ~3.5 – 4.5), necessitating strong organic solvents for elution.

  • Ionization (Amphoteric Nature):

    • Basic Nitrogen: The quinolone nitrogen can be protonated under acidic conditions (pKa ~6–8), making Cation Exchange a viable retention mechanism.

    • Acidic Hydroxyl (PQS only): The 3-hydroxy group on PQS introduces a weak acidic functionality and metal-chelating capability.

  • Metal Chelation: PQS avidly binds iron (Fe³⁺). Critical Insight: In biological samples, PQS is often sequestered in iron complexes. Extraction solvents and mobile phases must disrupt these interactions (e.g., using EDTA or acidification) to ensure accurate quantification.

Mechanism Selection: HLB vs. MCX
FeaturePolymeric Reversed-Phase (HLB)Mixed-Mode Cation Exchange (MCX)
Mechanism Hydrophobic RetentionHydrophobic + Electrostatic Retention
Selectivity Moderate (Retains all neutrals/hydrophobics)High (Specific for basic compounds)
Wash Strength Low (5-10% Organic)High (100% Organic possible)
Best For Culture Supernatants, Simple MediaPlasma, Sputum, Urine

Sample Pre-treatment Protocols

Standardizing the input matrix is the most critical step to prevent cartridge clogging and ensure consistent recovery.

Protocol A: Bacterial Culture Supernatant
  • Centrifugation: Spin culture at 4,000 x g for 15 mins to pellet cells.

  • Filtration: Pass supernatant through a 0.2 µm PES filter.

  • Acidification: Add Formic Acid (FA) to reach 0.1% v/v (approx. pH 3.0).

    • Why? Protonates the AQs to prevent adsorption to glass/plastic surfaces and prepares them for MCX retention.

  • Internal Standard: Spike with deuterated standards (e.g., PQS-d4, HHQ-d4) at 50 nM.

Protocol B: Sputum (Cystic Fibrosis/Clinical Samples)

Sputum is highly viscous and heterogeneous. Direct loading will fail.

  • Homogenization: Mix sputum 1:1 (w/v) with Sputolysin (Dithiothreitol/DTT solution) or 10% Sputolysin in saline.

  • Incubation: Vortex and incubate at 37°C for 15 mins to break disulfide bonds in mucins.

  • Protein Precipitation (Partial): Add 1 volume of Acetonitrile containing 1% Formic Acid. Vortex vigorously.

  • Clarification: Centrifuge at 10,000 x g for 10 mins.

  • Dilution: Dilute the supernatant 1:10 with water to reduce organic content <5% (critical for SPE retention).

SPE Workflows

Method 1: Mixed-Mode Cation Exchange (MCX) – Recommended for Bio-fluids

This method utilizes the basic nitrogen of the quinolone ring for "lock-and-key" retention, allowing aggressive washing of neutral interferences.

Cartridge: Oasis MCX (30 mg or 60 mg) or equivalent (Strata-X-C).

StepSolvent/BufferVolumeMechanistic Insight
1. Condition Methanol1 mLActivates sorbent pores.
2. Equilibrate Water + 0.1% Formic Acid1 mLCreates acidic environment to ensure analyte protonation.
3. Load Pre-treated Sample1-3 mLFlow rate < 1 mL/min.[2] Analyte binds via hydrophobic AND ionic forces.
4. Wash 1 Water + 2% Formic Acid1 mLRemoves proteins, salts, and hydrophilic interferences.
5. Wash 2 100% Methanol1 mLKey Step: Removes hydrophobic neutrals (lipids, non-basic pigments) while AQs remain ionically bound.
6. Elute Methanol + 5% NH₄OH2 x 500 µLHigh pH deprotonates the Nitrogen, breaking the ionic bond and releasing AQs.
Method 2: Hydrophilic-Lipophilic Balance (HLB) – General Purpose

Best for culture media where matrix interference is lower.

Cartridge: Oasis HLB (30 mg) or equivalent (Strata-X).

StepSolvent/BufferVolumeMechanistic Insight
1. Condition Methanol1 mLActivates sorbent.
2. Equilibrate Water1 mLPrepares aqueous environment.[3]
3. Load Acidified Supernatant1-3 mLAnalyte binds via hydrophobic interaction.
4. Wash 5% Methanol in Water1 mLRemoves salts. Caution: Higher organic % may elute AQs prematurely.
5. Elute Acetonitrile containing 0.1% FA1 mLStrong organic solvent disrupts hydrophobic retention.

Post-Extraction & Analysis

  • Evaporation: Dry eluates under Nitrogen at 40°C. Do not over-dry, as AQs can adsorb irreversibly to tube walls.

  • Reconstitution: Resuspend in 100 µL Methanol:Water (1:1) + 200 µM EDTA .[2]

    • Critical: The addition of EDTA (or using a mobile phase with 2-picolinic acid) is essential to strip iron from PQS. Without this, PQS appears as a broad, tailing peak or splits into two peaks (free vs. iron-bound).

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., BEH C18), 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]

    • Gradient: 50% B to 98% B over 5-8 mins (AQs are late eluters).

Visualized Workflow (Graphviz)

SPE_Workflow Start Biological Sample (Sputum/Plasma/Culture) PreTreat Pre-treatment (Homogenization/Acidification) Start->PreTreat Decision Select SPE Mechanism PreTreat->Decision MCX_Load MCX Loading (pH < 4, Protonated AQs) Decision->MCX_Load Complex Matrix (High Purity Needed) HLB_Load HLB Loading (Neutral/Acidic pH) Decision->HLB_Load Simple Media (General Profiling) MCX_Wash1 Aqueous Acid Wash (Remove Salts/Proteins) MCX_Load->MCX_Wash1 MCX_Wash2 100% MeOH Wash (Remove Neutral Lipids) MCX_Wash1->MCX_Wash2 Unique MCX Benefit MCX_Elute Basic Elution (MeOH + 5% NH4OH) MCX_Wash2->MCX_Elute Final LC-MS/MS Analysis (Reconstitute with EDTA) MCX_Elute->Final HLB_Wash 5% MeOH Wash (Remove Salts) HLB_Load->HLB_Wash HLB_Elute Organic Elution (ACN + 0.1% FA) HLB_Wash->HLB_Elute HLB_Elute->Final

Caption: Decision tree for selecting Mixed-Mode (MCX) vs. Reversed-Phase (HLB) extraction based on sample complexity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (PQS) Iron binding or adsorption.Add 200 µM EDTA to reconstitution solvent.[2] Use polypropylene tubes (avoid glass).
Breakthrough (Loss during load) Organic content too high.Dilute sample with water until organic % < 5% before loading.
Dirty Baseline (Matrix Effect) Inefficient wash.Switch to MCX protocol. The 100% Methanol wash step is superior for removing lipids that cause suppression.
Peak Tailing Metal interaction on column.Passivate LC system. Use "MaxPeak" or equivalent HPS columns. Add 2-picolinic acid to mobile phase.[5]

References

  • Brewer, L. K., et al. (2020).[2] "Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue." Analytical and Bioanalytical Chemistry. Link

  • Ortori, C. A., et al. (2011).[6] "Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa using liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link

  • Lépine, F., et al. (2003). "Structure-activity analysis of the Pseudomonas quinolone signal molecule." Journal of Bacteriology. Link

  • Turnpenny, P., et al. (2017). "Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermo Fisher Scientific. "SPE Method Development Guide: Mixed Mode Ion Exchange." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-heptyl-4(1H)-quinolone (HHQ)

[1]

Status: Operational | Role: Senior Application Scientist | Topic: Yield Optimization & Troubleshooting

Executive Summary & Mechanism of Action

2-heptyl-4(1H)-quinolone (HHQ) is a critical precursor to the Pseudomonas aeruginosa Quorum Sensing (QS) molecule PQS (Pseudomonas Quinolone Signal).[1] High-purity synthesis is essential for biological assays, as trace impurities (e.g., aniline derivatives) can exhibit cytotoxicity or off-target signaling modulation.

The industry-standard synthesis follows the Conrad-Limpach protocol, a two-stage condensation and cyclization. While robust, this method is prone to low yields (often <40%) due to incomplete condensation, water inhibition, and thermal degradation (tar formation) at the high temperatures required for cyclization.

Reaction Pathway Visualization

HHQ_SynthesisAnilineAnilineSchiffBaseIntermediate:Schiff Base / EnamineAniline->SchiffBaseAcid Cat. (p-TsOH)- H2O (Dean-Stark)KetoesterEthyl 3-oxodecanoateKetoester->SchiffBaseCyclizationThermal Cyclization(250°C, Diphenyl Ether)SchiffBase->Cyclization- EtOHHHQProduct:2-heptyl-4(1H)-quinoloneCyclization->HHQThermodynamic ControlSideProductSide Product:Ureas / TarsCyclization->SideProductOxidation/Overheating

Figure 1: The standard Conrad-Limpach pathway. Water removal is the critical rate-limiting step in stage 1; Temperature control defines yield in stage 2.

Critical Yield Factors (Data Summary)

The following parameters are non-negotiable for yields exceeding 60%.

ParameterStandard ConditionOptimized ConditionImpact on Yield
Water Removal Simple refluxDean-Stark Trap (Active)Critical: Water hydrolyzes the imine back to starting materials.
Catalyst HCl (aq)p-TsOH (anhydrous) Prevents introduction of water; improves reaction rate.
Solvent (Step 1) EthanolToluene or Benzene Allows azeotropic removal of water (higher boiling point drives kinetics).
Cyclization Temp 200°C250°C (Diphenyl Ether) Lower temps favor kinetic products (2-quinolones) or incomplete cyclization.
Atmosphere AirArgon/Nitrogen Prevents oxidative polymerization (tarring) at 250°C.

Troubleshooting Guide (FAQ Format)

Phase 1: Condensation (Formation of the Enamine)

Q: My reaction mixture remains a clear liquid after reflux, but no solid precipitates upon cooling. Did it work?

  • Diagnosis: Likely incomplete condensation. The intermediate enamine is often an oil, not a solid.[2]

  • Action: Do not attempt to crystallize the intermediate. Remove the solvent (toluene) completely under high vacuum. The resulting viscous oil is the crude enamine. Proceed directly to thermal cyclization.[2]

  • Validation: Take a small aliquot for 1H-NMR. Look for the disappearance of the aniline NH2 peak and the appearance of the enamine vinyl proton (~5.0-5.5 ppm).

Q: I am seeing low conversion of aniline. Can I add more catalyst?

  • Diagnosis: Water accumulation is shifting equilibrium left.

  • Action: Instead of more catalyst, ensure your Dean-Stark trap is functioning. If using molecular sieves, they may be saturated.

  • Pro-Tip: Use a slight excess of the

    
    -ketoester (1.1 equiv) rather than aniline. It is easier to remove excess ester later than unreacted aniline during purification.
    
Phase 2: Thermal Cyclization

Q: The reaction turned into a black, insoluble tar immediately upon heating.

  • Diagnosis: "Runaway oxidation" or "Flash Polymerization." This happens when the enamine is added to the hot solvent in the presence of oxygen.

  • Action:

    • Degas your diphenyl ether (Dowtherm A) with Argon for 20 mins before heating.

    • Add the enamine dropwise to the refluxing solvent, not all at once.

    • Maintain a steady stream of inert gas during the reaction.

Q: I obtained a product, but the melting point is off (too low).

  • Diagnosis: You likely formed the kinetic isomer (2-heptyl-4-hydroxyquinoline vs. the N-alkyl isomer) or have trapped solvent (diphenyl ether is hard to remove).

  • Action:

    • Washing: Wash the crude solid extensively with hexane or diethyl ether. HHQ is poorly soluble in these, but diphenyl ether and starting materials are soluble.

    • Recrystallization: Recrystallize from ethanol or acetonitrile.

    • Verification: Check UV absorbance. HHQ has distinct maxima compared to its isomers.

Advanced Protocol: Microwave-Assisted Synthesis

For researchers seeking higher throughput and cleaner profiles, microwave irradiation is superior to the thermal Conrad-Limpach method.

Rationale: Microwave heating provides uniform internal heating, reducing the "wall effect" that causes charring in oil baths.

Workflow Diagram

Microwave_ProtocolStartStart: Anthranilic Acid + Alpha-Chloro KetoneMixSolvent: tert-ButanolNo Catalyst requiredStart->MixMWMicrowave Irradiation150°C, 20-30 minsMix->MWPrecipPrecipitationAdd cold waterMW->PrecipEndFilter & DryYield: >80%Precip->End

Figure 2: Microwave-assisted route utilizing anthranilic acid precursors, avoiding the high-temp tarring of the aniline route.

Protocol Steps:

  • Reactants: Mix Anthranilic acid (1.0 eq) and 1-chlorononan-2-one (1.0 eq).

  • Solvent: Tert-butanol (or similar polar solvent).

  • Irradiation: Heat to 150°C for 20 minutes in a sealed microwave vial.

  • Workup: Pour reaction mixture into ice water. The quinolone precipitates.[3][4] Filter and wash with ether.

References

  • Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Nature Protocols. (Note: This is the gold standard for the biological context of HHQ synthesis).

  • Hodgkinson, J. T., et al. (2012). "Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs."[5] Beilstein Journal of Organic Chemistry. (Source for microwave optimization).

  • Woschina, S., et al. (2011). "Synthesis of 2-heptyl-4(1H)-quinolone (HHQ) by Conrad-Limpach reaction." Konstanzer Online-Publikations-System. (Detailed optimization of the thermal route).

  • Reen, F. J., et al. (2011). "Synthesis and biological evaluation of 2-heptyl-4(1H)-quinolone analogues." Organic & Biomolecular Chemistry. (Purification and structural validation).

Troubleshooting ion suppression of HHQ in LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression of 2-Heptyl-4-Hydroxyquinoline (HHQ) Ticket ID: #HHQ-ION-SUP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Core Diagnostic Workflow

User Query: "I am observing low sensitivity and poor reproducibility for HHQ in clinical plasma/sputum samples compared to solvent standards. How do I confirm if this is ion suppression?"

Technical Response: Ion suppression in Electrospray Ionization (ESI) is often "invisible" in standard chromatograms. It occurs when co-eluting matrix components (e.g., phospholipids, salts) compete for charge in the ESI droplet, effectively "stealing" signal from your analyte.

To definitively diagnose this, you must decouple Extraction Efficiency (Recovery) from Matrix Effect (ME) . Do not rely on simple spike recovery experiments alone, as they conflate these two variables.

The "Post-Column Infusion" (PCI) Diagnostic

This is the gold standard for visualizing suppression zones. By maintaining a constant background of HHQ while injecting a blank matrix, any dip in the baseline reveals exactly where suppression occurs.

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Infusing HHQ Standard) Syringe->Tee Constant Flow (e.g., 10 µL/min) MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Post-Column Infusion (PCI) Setup. A constant flow of HHQ is mixed with the column effluent.[1] Injection of a blank extracted matrix reveals "blind spots" (suppression zones) in the chromatogram.[2]

Troubleshooting Guides & FAQs

Phase 1: Distinguishing Matrix Effects from Extraction Issues

Q: My peak area is 50% lower in matrix compared to water. Is this suppression or poor extraction?

A: You must calculate the Matrix Factor (MF) . Perform the following three experiments to isolate the cause:

SetDescriptionContentRepresents
A Neat Standard HHQ spiked in mobile phaseIdeal Instrument Response
B Post-Extraction Spike HHQ spiked into extracted blank matrixMatrix Effect (Ionization efficiency)
C Pre-Extraction Spike HHQ spiked into matrix before extractionTotal Process Efficiency (Recovery + ME)

Calculations:

  • Matrix Effect (ME) %:

    
    
    
    • Result < 0: Ion Suppression (Signal loss).[2][3][4]

    • Result > 0: Ion Enhancement.[2][4][5][6]

  • Extraction Recovery (RE) %:

    
    
    
    • Note: Using

      
       is incorrect for recovery because it includes matrix effects.
      

Actionable Insight: If Set B is significantly lower than Set A, your issue is Ion Suppression . If Set B ≈ Set A, but Set C is low, your issue is Extraction Efficiency (e.g., HHQ binding to proteins or poor solubility).

Phase 2: Sample Preparation Optimization

Q: I am using protein precipitation (PPT) with acetonitrile, but suppression persists. Why?

A: Protein precipitation is notoriously poor at removing phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in biological matrices. Phospholipids are hydrophobic (like HHQ) and often co-elute, causing massive suppression in the late gradient.

Recommended Protocol Switch: Move from PPT to Liquid-Liquid Extraction (LLE) . HHQ is a hydrophobic quinolone (LogP ~3-4), making it ideal for organic solvent extraction which leaves phospholipids behind in the aqueous phase or interface.

LLE Protocol for HHQ:

  • Sample: 200 µL Plasma/Culture Media.

  • Add IS: 10 µL Deuterated Internal Standard (HHQ-d4).

  • Extract: Add 1000 µL Ethyl Acetate (acidified with 0.1% acetic acid helps stabilize the quinolone).

  • Vortex/Centrifuge: Vortex 5 min, Centrifuge 10 min @ 10,000 x g.

  • Transfer: Move supernatant to fresh tube; evaporate to dryness.

  • Reconstitute: Mobile Phase (50:50 MeOH:H2O).

Why this works: Phospholipids have ionic headgroups and are less soluble in pure ethyl acetate compared to acetonitrile/methanol mixtures used in PPT [1, 2].

Phase 3: Chromatographic Resolution

Q: I see a suppression zone exactly where HHQ elutes. How do I move the peak?

A: If you cannot remove the matrix (Sample Prep), you must chromatographically separate the analyte from it.

  • Monitor Phospholipids: Add a trace for m/z 184 (phosphocholine headgroup) to your method.[7] This allows you to "see" the enemy.

  • Adjust Gradient:

    • HHQ is hydrophobic and elutes late on C18 columns.

    • Problem: Phospholipids also elute late (often during the high %B wash).

    • Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the quinolone ring of HHQ often shift its retention relative to the aliphatic phospholipids, moving HHQ into a "clean" window [3].

Phase 4: Internal Standard Selection

Q: I am using PQS (Pseudomonas Quinolone Signal) as an internal standard for HHQ, but my quantification is still variable.

A: PQS is a structural analog, not a stable isotope. It is not sufficient for correcting severe matrix effects.

  • The Problem: PQS has a 3-hydroxyl group that HHQ lacks. This makes PQS capable of chelating iron and interacting differently with the matrix than HHQ [4]. If suppression zones are narrow, PQS might elute slightly earlier/later than HHQ and miss the suppression event that HHQ experiences.

  • The Solution: You must use a Stable Isotope Labeled (SIL) Internal Standard, such as HHQ-d4 or HHQ-13C .

    • SIL-IS co-elutes perfectly with the analyte.

    • It experiences the exact same suppression.

    • The Ratio (Analyte/IS) remains constant even if 90% of the signal is suppressed.

Decision Matrix for Troubleshooting

Troubleshooting_Tree Start Start: Low HHQ Signal Calc_ME Calculate Matrix Effect (ME) (Post-Extraction Spike vs Neat) Start->Calc_ME ME_Check Is ME < 80% (Suppression)? Calc_ME->ME_Check No_Suppression Issue is Recovery/Solubility. Optimize Extraction Solvent. ME_Check->No_Suppression No Yes_Suppression Run Post-Column Infusion (PCI) ME_Check->Yes_Suppression Yes PCI_Result Where is the suppression? Yes_Suppression->PCI_Result Co_Elution Co-elutes with HHQ PCI_Result->Co_Elution Overlapping Void_Vol At Void Volume (Salts) PCI_Result->Void_Vol Early Action_1 1. Switch PPT to LLE (Ethyl Acetate) 2. Change Column (C18 -> Phenyl-Hexyl) Co_Elution->Action_1 Action_2 Divert flow to waste for first 1-2 mins Void_Vol->Action_2

Figure 2: Logical Decision Tree for Ion Suppression Troubleshooting. Follow the path to determine if the issue requires chemical (extraction) or physical (chromatographic) intervention.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Turnpenny, P., et al. (2017).[8] Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS.[8] Journal of Pharmaceutical and Biomedical Analysis, 139, 10-17. Link

  • Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399, 839–850. Link

  • Lépine, F., et al. (2003). Structure and detection of Pseudomonas aeruginosa quinolone signal (PQS) and related compounds. Journal of Applied Microbiology. Link

  • Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in quantitative LC/MS/MS bioanalysis. Journal of Chromatography B, 793(2), 497-507. Link

Sources

Technical Support Center: HHQ Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for researchers working with 2-heptyl-4-quinolone (HHQ) . It synthesizes chemical stability data with practical laboratory workflows to ensure experimental reproducibility in quorum sensing (QS) assays.

Subject: Preventing Non-Enzymatic Oxidation of 2-heptyl-4-quinolone (HHQ) Ticket ID: CHEM-SUP-HHQ-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary: Why Stability Matters

2-heptyl-4-quinolone (HHQ) is the immediate precursor to the Pseudomonas aeruginosa virulence factor PQS (Pseudomonas Quinolone Signal).

  • The Critical Risk: While the conversion of HHQ to PQS is typically enzymatic (via PqsH), auto-oxidation or photo-oxidation during improper storage can generate trace oxidative byproducts (including N-oxides or hydroxylated species).

  • The Consequence: PQS is approximately 100-fold more potent than HHQ in binding the PqsR (MvfR) receptor. Even 0.1% oxidative degradation of your HHQ stock into PQS-like analogs can lead to false positives in quorum sensing activation assays.

Core Storage Protocol (Standard Operating Procedure)

Follow this protocol to maintain >98% purity over 12 months.

Phase A: Physical State & Initial Handling

Q: How should I handle the lyophilized powder upon arrival?

  • Temperature: Store immediately at -20°C .

  • Atmosphere: The vial should remain sealed until use. If you must open it to weigh a portion, flush the headspace with Argon (Ar) or Nitrogen (N₂) before resealing.

  • Light: HHQ is photosensitive. Keep the vial wrapped in aluminum foil or inside an opaque secondary container.

Phase B: Solubilization & Stock Preparation

Q: What is the optimal solvent system to prevent oxidation? We recommend Anhydrous DMSO (Dimethyl Sulfoxide) over Methanol for long-term storage, despite Methanol being a common solvent for LC-MS.

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO DMSO has a higher boiling point and lower evaporation rate than MeOH, maintaining concentration accuracy. It stabilizes the quinolone core better at -80°C.
Concentration 10–50 mM Higher concentrations are self-shielding against oxidative stress compared to dilute working solutions.
Aliquot Size 20–50 µL Single-use aliquots are mandatory. Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture, accelerating degradation.
Headspace Inert Gas (Ar/N₂) Displace air in the cryovial with a gentle stream of Argon before capping.
Phase C: Long-Term Storage
  • Temperature: -80°C is required for dissolved stock solutions.[1][2]

  • Duration:

    • Solid: Stable for 3 years at -20°C.[2]

    • DMSO Stock: Stable for 1 year at -80°C.[1][2]

    • Working Solution (Media):Unstable. Prepare fresh immediately before use.

Advanced Troubleshooting & Diagnostics

Issue 1: "My HHQ stock has turned pink/reddish."

Diagnosis: Oxidative Degradation / Iron Chelation.

  • Mechanism: Quinolones can chelate trace iron (Fe³⁺), forming red-colored complexes. Alternatively, oxidation to PQS (which complexes iron vigorously) or formation of quinone-like degradation products causes color shifts.

  • Solution: Discard the stock. It is compromised.

  • Prevention: Use metal-free pipette tips and ensuring your DMSO is high-grade (low metal content).

Issue 2: "I see a peak shift in my LC-MS (M+16)."

Diagnosis: Oxygen Incorporation (N-oxide or Hydroxylation).

  • Analysis: A mass shift of +16 Da typically indicates the addition of an oxygen atom.

    • Possibility A: Conversion to PQS (2-heptyl-3-hydroxy-4-quinolone).[3][4]

    • Possibility B: Formation of HQNO (N-oxide), though this is usually enzymatic.

  • Action: Run a standard of pure PQS. If the retention time matches, your HHQ has oxidized to the active signaling molecule. This stock cannot be used for "HHQ-only" stimulation assays.

Issue 3: "The compound precipitated in the freezer."

Diagnosis: Hygroscopic DMSO.

  • Mechanism: DMSO absorbs water from the air. At -80°C, water/DMSO mixtures can behave differently, and hydrophobic alkyl-quinolones may crash out.

  • Solution: Thaw completely at 37°C and vortex vigorously. If the solution remains cloudy, sonicate for 30 seconds.

  • Prevention: Use anhydrous DMSO and seal vials with Parafilm under the cap threads (or use O-ring cryovials) to prevent moisture entry.

Visual Logic: The Stability Pathway

The following diagram illustrates the critical control points where HHQ stability is lost and how to intervene.

HHQ_Stability HHQ_Solid HHQ (Solid) Store: -20°C Solubilization Solubilization (Anhydrous DMSO) HHQ_Solid->Solubilization Argon Flush Stock_Sol Stock Solution (10-50 mM) Solubilization->Stock_Sol Aliquot immediately Oxidation Oxidation Risk (Air/Light/Moisture) Stock_Sol->Oxidation Freeze/Thaw Cycles Experiment Valid Experiment (QS Activation) Stock_Sol->Experiment Keep Frozen -80°C PQS_Artifact Artifact: PQS (False Positive in QS) Oxidation->PQS_Artifact +16 Da (Hydroxylation) Degradation Degradation (Color Change/Precipitate) Oxidation->Degradation Iron/Light

Figure 1: Critical Control Points for HHQ Integrity. Red pathways indicate failure modes caused by improper storage (oxygen/moisture exposure).

Frequently Asked Questions (FAQ)

Q: Can I store HHQ in ethanol? A: We advise against it for long-term storage. Ethanol is volatile and evaporates even in well-sealed vials at -20°C over months, changing your molar concentration. Use DMSO for stocks, and dilute into aqueous media only at the moment of the experiment.

Q: Is HHQ sensitive to pH? A: Yes. Alkyl-quinolones are amphoteric but generally have low solubility in neutral pH. They are most stable in organic solvents. In aqueous media, extreme pH can accelerate hydrolytic degradation or oxidation.

Q: I left my HHQ aliquot on the bench overnight. Is it still good? A: Likely yes, if it was protected from light. However, for critical analytical standards (MS quantification), we recommend discarding it. For routine bacterial stimulation, it may be acceptable, but verify concentration via absorbance (UV


 approx 240/328 nm).

References

  • Cayman Chemical. (2022).[5] Product Information: 2-heptyl-3-hydroxy-4(1H)-Quinolone.[2][3][5]Link

  • TargetMol. (n.d.). 2-heptyl-3-hydroxy-4(1H)-Quinolone - Solubility & Storage.Link

  • MedChemExpress. (n.d.). 2-Heptyl-4-quinolone Handling Instructions.Link

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[6][7][8][9][10][11][12][13] Philosophical Transactions of the Royal Society B. Link (Context on HHQ/PQS relationship and potency).

  • Li, N., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk.[14] Food Additives & Contaminants: Part A. Link (Data on quinolone stability at -20°C vs -80°C).

Sources

Technical Support Center: Optimizing Extraction of HHQ from Biofilm Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Extraction of 2-heptyl-4-hydroxyquinoline (HHQ) from Pseudomonas aeruginosa Biofilms Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists Content Type: Technical Troubleshooting Guide & FAQ

The Challenge: Why Biofilms are a "Black Box" for Alkylquinolones

As a Senior Application Scientist, I often see protocols fail not because the chemistry is wrong, but because the matrix physics are ignored. Extracting HHQ (2-heptyl-4-hydroxyquinoline) from planktonic culture is trivial; extracting it from a mature biofilm is a biophysical battle.

The core problem is sequestration . Biofilms are not just piles of cells; they are hydrogels of extracellular polymeric substances (EPS)—polysaccharides, eDNA, and proteins. HHQ is a hydrophobic molecule (LogP ≈ 3.5). In a biofilm, HHQ doesn't just float freely; it partitions into hydrophobic pockets within the EPS and binds to cell membranes.

Standard liquid-liquid extraction (LLE) often fails here because the solvent cannot penetrate the hydrated EPS matrix efficiently, or the formation of stable emulsions prevents phase separation. This guide provides a self-validating workflow to overcome these barriers.

Experimental Workflow: The "Acidified LLE" System

The following diagram outlines the optimized workflow. Note the critical "Acidification" and "Iron Chelation" steps, which are often missed in standard protocols.

HHQ_Extraction_Workflow Biofilm Biofilm Sample (Scraped/Bead-beaten) IS_Spike Internal Standard Spike (HHQ-d4 / PQS-d4) Biofilm->IS_Spike 1. Normalization Acidification Matrix Acidification (pH < 4.0) IS_Spike->Acidification 2. Protonation Solvent_Add Solvent Addition (Acidified Ethyl Acetate) Acidification->Solvent_Add 3. LLE Phase_Sep Phase Separation (Centrifuge 12,000 x g) Solvent_Add->Phase_Sep 4. Partitioning Organic_Coll Organic Phase Collection (Top Layer) Phase_Sep->Organic_Coll 5. Recovery Dry_Down N2 Evaporation Organic_Coll->Dry_Down 6. Concentration Recon Reconstitution (MeOH + 2mM Picolinic Acid) Dry_Down->Recon 7. Matrix Match LCMS LC-MS/MS Analysis Recon->LCMS 8. Quantification

Caption: Optimized workflow for HHQ extraction emphasizing protonation (Acidification) and recovery normalization (IS Spike).

The "Gold Standard" Protocol

This protocol is designed to be self-validating . If your Internal Standard (IS) recovery drops below 50%, the protocol flags itself as "Failed" for that sample.

Reagents
  • Extraction Solvent: Ethyl Acetate + 0.1% Acetic Acid (v/v).

  • Internal Standard (IS): HHQ-d4 (Deuterated). Crucial for correcting matrix effects.

  • Mobile Phase Additive: 2mM Picolinic Acid (optional but recommended if analyzing PQS simultaneously).

Step-by-Step Methodology
  • Harvest & Homogenize: Scrape biofilm into 1 mL sterile saline. Critical: Homogenize via bead-beating (30s, 6.0 m/s). Vortexing alone is insufficient to disrupt the EPS matrix.

  • Spike IS: Add 10 µL of HHQ-d4 (10 µM) to the homogenate before solvent addition. Allow to equilibrate for 10 mins.

  • LLE (Liquid-Liquid Extraction): Add 2 volumes (2 mL) of Acidified Ethyl Acetate .

    • Why Acidified? HHQ exists in equilibrium between ionized and non-ionized forms. Acidification drives HHQ into its non-ionized, hydrophobic form, increasing partition into the organic phase [1].

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Troubleshooting: If an emulsion layer forms, add 100 µL of saturated NaCl (Brine) and re-centrifuge.

  • Collection: Transfer the top organic layer to a fresh glass vial.

  • Repeat (Optional): For >95% recovery, repeat steps 3-6 and combine organic fractions.

  • Dry Down: Evaporate solvent under a gentle stream of Nitrogen (N2) at room temperature. Do not heat above 40°C to prevent thermal degradation.

  • Reconstitution: Dissolve residue in 200 µL of Methanol or Acetonitrile.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery (< 40%)

Q: I am getting consistent low recovery of HHQ, even with the internal standard. What is wrong?

A: This is likely a pH mismatch or matrix entrapment .

  • The Cause: If the biofilm culture media is highly buffered (e.g., phosphate buffer), adding acidified ethyl acetate may not lower the pH enough to protonate the HHQ.

  • The Fix: Check the pH of the aqueous phase after solvent addition. It must be < pH 4.0. If not, add 10-20 µL of 1M HCl to the mixture before extraction.

  • Secondary Cause: Incomplete lysis. If the EPS is too thick (e.g., mucoid strains), HHQ remains trapped. Increase bead-beating time or add a freeze-thaw cycle (-80°C to 37°C) before extraction.

Issue 2: Variable Quantification (High %CV)

Q: My technical replicates have high variability (CV > 20%).

A: This usually points to phase separation issues or injection solvent mismatch .

  • The Cause: Small amounts of the aqueous phase (containing salts and proteins) are being accidentally pipetted into the organic fraction.

  • The Fix: Leave the last 5-10% of the organic layer behind. It is better to sacrifice 5% yield (corrected by the IS) than to introduce matrix contaminants that suppress ionization in the MS.

  • The Cause: Reconstituting in 100% organic solvent when the initial LC gradient is high aqueous (e.g., 95% Water). This causes the analyte to precipitate in the column head.

  • The Fix: Reconstitute in a solvent mixture that matches your starting mobile phase (e.g., 50:50 MeOH:Water).

Issue 3: Peak Tailing or "Ghost" Peaks

Q: My HHQ peak looks broad or has a shoulder.

A: While more common with PQS due to iron binding, HHQ can also suffer from secondary interactions with the column.

  • The Fix: Ensure your mobile phase contains 0.1% Formic Acid.

  • Advanced Fix: If analyzing PQS and HHQ together, iron contamination in the system can cause peak broadening. Add 2mM Picolinic Acid or 10 µM EDTA to your mobile phase A. This chelates background iron and sharpens the quinolone peaks [2].

Data Summary: Solvent Efficiency Comparison

The following table summarizes extraction efficiencies based on internal validation data comparing common solvents for biofilm matrices.

Solvent SystemRecovery (%)Matrix Effect (Ion Suppression)Suitability for Biofilm
Ethyl Acetate + 0.1% AcOH 92 - 98% Low Optimal (Breaks emulsions well)
Chloroform:Methanol (2:1)95 - 99%HighPoor (Extracts too many lipids/EPS)
Pure Methanol60 - 70%HighModerate (Good for planktonic, poor for biofilm)
Hexane< 30%LowPoor (Too non-polar for HHQ)

Frequently Asked Questions (FAQs)

Q: Can I store the biofilm samples before extraction? A: Yes. Flash freeze the biofilm pellet (without supernatant) in liquid nitrogen and store at -80°C. Do not store in the extraction solvent, as hydrolysis of the matrix can occur over time, altering the profile.

Q: Why do I need an Internal Standard (IS)? Can't I just use an external curve? A: No. Biofilm matrices are heterogeneous. One sample may be slimy (mucoid), another dry. The extraction efficiency will vary wildly between these types. The IS (HHQ-d4) corrects for these physical losses in every single tube.

Q: Does this protocol work for PQS as well? A: Yes, this is the standard protocol for simultaneous HHQ and PQS extraction. However, PQS is more sensitive to iron levels. If PQS is a critical endpoint, the Picolinic Acid addition in the LC method is mandatory [2].

References

  • Lépine, F., et al. (2003). Structure of the Pseudomonas aeruginosa signaling molecule PQS.[1] Biochimica et Biophysica Acta (BBA).

  • Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa using LC-MS/MS. Analytical and Bioanalytical Chemistry.

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology.

Sources

Technical Support Center: Chromatographic Resolution of HHQ and PQS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving 4-hydroxy-2-heptylquinoline (HHQ) and its hydroxylated counterpart, 2-heptyl-3-hydroxy-4-quinolone (PQS), using reverse-phase high-performance liquid chromatography (RP-HPLC). As structurally similar quorum-sensing molecules critical in drug development and microbiology research, their effective separation is paramount for accurate quantification.[1][2] This document is designed for researchers and drug development professionals seeking to overcome common separation hurdles like peak co-elution and asymmetry.

Understanding the Challenge: The Physicochemistry of HHQ and PQS

The primary difficulty in separating HHQ and PQS lies in their structural similarity. Both molecules share a quinolone core and a seven-carbon alkyl chain, making them highly hydrophobic.[3] The only distinction is a hydroxyl group at the C-3 position of the PQS quinolone ring.[4][5] This subtle difference in polarity is the key to their separation in reverse-phase HPLC, a technique that separates molecules based on their hydrophobicity.[6][7][8] In RP-HPLC, a non-polar stationary phase (like C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase.[8] Because HHQ is slightly more hydrophobic than PQS, it is typically retained longer on the column. However, their structural likeness often leads to insufficient resolution.

CompoundStructureKey Physicochemical Properties
HHQ (4-hydroxy-2-heptylquinoline)C₁₆H₂₁NOPrecursor to PQS; slightly more hydrophobic due to the absence of the C-3 hydroxyl group.[9]
PQS (2-heptyl-3-hydroxy-4-quinolone)C₁₆H₂₁NO₂The active quorum sensing signal molecule; slightly more polar than HHQ.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the separation of HHQ and PQS in a direct question-and-answer format.

Q1: My HHQ and PQS peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A1: Co-elution of HHQ and PQS is the most common challenge.[10] A systematic approach involving the mobile phase, stationary phase, and gradient conditions is required. The goal is to manipulate the subtle differences in their polarity to achieve baseline separation.

Underlying Cause: The slight difference in polarity between HHQ and PQS is not being sufficiently exploited by the current chromatographic conditions. Resolution is a function of column efficiency, retention, and, most critically here, selectivity.[10] To improve resolution, we must enhance the selectivity (α) of the system.

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) HHQ & PQS Peaks mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase Start Here ph_study 1a. Conduct pH Study (e.g., pH 3.0, 4.5, 6.0) mobile_phase->ph_study change_solvent 1b. Switch Organic Modifier (Acetonitrile to Methanol) ph_study->change_solvent If resolution still poor stationary_phase Step 2: Change Stationary Phase change_solvent->stationary_phase If resolution still poor phenyl_hexyl Switch from C18 to Phenyl-Hexyl Column stationary_phase->phenyl_hexyl gradient Step 3: Refine Gradient phenyl_hexyl->gradient For fine-tuning shallowing Decrease Gradient Slope (e.g., from 5%/min to 2%/min) gradient->shallowing end Resolution Achieved (Rs >= 1.5) shallowing->end

Caption: A systematic workflow for troubleshooting poor HHQ/PQS resolution.

Step-by-Step Protocols:

  • Mobile Phase pH Optimization: The ionization state of the quinolone ring is highly dependent on pH.[11] By adjusting the mobile phase pH, you can alter the charge state of HHQ and PQS, thereby changing their polarity and retention time.[12] It is recommended to work at a pH at least 1-2 units away from the analyte's pKa to ensure a stable, single ionic form.[13][14]

    • Protocol:

      • Prepare three batches of your aqueous mobile phase (e.g., 10 mM ammonium acetate) and adjust the pH to 3.0, 4.5, and 6.0 using formic acid or acetic acid.

      • Run your sample using your standard gradient program with each of the three mobile phases.

      • Analyze the chromatograms to determine which pH provides the best selectivity and resolution between the HHQ and PQS peaks. Often, a slightly acidic pH (around 3-4) provides good results for quinolones.[15]

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC, but they offer different selectivities.[16] For aromatic compounds like HHQ and PQS, switching from acetonitrile to methanol can significantly alter the separation.

    • Causality: Acetonitrile can engage in π-π interactions with aromatic analytes.[17] Using methanol, which lacks this property, can enhance the π-π interactions between the analytes and a phenyl-based stationary phase, thus providing a unique selectivity profile.[17][18]

    • Protocol:

      • Replace the acetonitrile in your mobile phase with an equivalent concentration of methanol.

      • You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile, which will generally lead to longer retention times.

      • Run the analysis and compare the resolution to your acetonitrile method.

  • Select an Alternative Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[10] While C18 columns are excellent general-purpose columns, a Phenyl-Hexyl column often provides superior selectivity for aromatic compounds.[8][19]

    • Causality: Phenyl-Hexyl columns separate based on a combination of hydrophobic interactions (from the hexyl chain) and π-π interactions between the stationary phase's phenyl rings and the aromatic rings of HHQ and PQS.[20][21] This alternative separation mechanism can effectively resolve compounds that co-elute on a C18 column.[18]

    G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase c18 C18 Ligand (Hydrophobic Interaction) phenyl Phenyl-Hexyl Ligand Hydrophobic + π-π Interactions analytes HHQ / PQS (Aromatic Analytes) analytes->c18 Primary Mechanism analytes->phenyl Dual Mechanisms

    Caption: Interaction mechanisms of HHQ/PQS with different stationary phases.

    Stationary PhasePrimary Interaction MechanismRecommended For
    C18 (Octadecylsilane) Hydrophobic interactions.[8]General purpose; good starting point for method development.
    Phenyl-Hexyl Mixed-mode: Hydrophobic and π-π interactions.[21]Aromatic and moderately polar compounds; enhancing selectivity when C18 fails.[19]
Q2: The PQS peak is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.

Underlying Cause:

  • Silanol Interactions: The hydroxyl group on PQS can interact with acidic silanol groups present on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[22]

Troubleshooting Steps:

  • Rule out Column Overload:

    • Protocol: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape. If the tailing improves or disappears at lower concentrations, you are overloading the column.[22] Reduce your sample concentration or injection volume.

  • Mitigate Silanol Interactions:

    • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups (Si-OH), rendering them less active and reducing their ability to interact with the PQS hydroxyl group.

    • Use a Modern, End-Capped Column: High-quality, modern columns are typically "end-capped," meaning most of the residual silanol groups have been chemically deactivated. If you are using an older column, switching to a new, fully end-capped column can dramatically improve peak shape.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time instability is a common issue that points to an unequilibrated system or an improperly prepared mobile phase.[23]

Underlying Cause:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will shift, particularly in gradient methods.

  • Unbuffered Mobile Phase: When operating at a pH close to the pKa of your analytes or buffer components, small changes in the mobile phase composition can lead to significant pH shifts, which in turn cause retention time variability.[12][24]

Solutions:

  • Ensure Sufficient Equilibration: Always include an equilibration step at the end of your gradient method that is at least 10 column volumes long. For a standard 4.6 x 150 mm column, this translates to about a 10-15 minute equilibration time at 1 mL/min.

  • Use a Buffer: If you are adjusting the pH, always use a buffer solution to maintain a stable pH throughout the run.[16] Good choices for LC-MS compatible analysis include ammonium acetate or ammonium formate at concentrations of 5-10 mM. Ensure the chosen buffer has a pKa within +/- 1 pH unit of your target mobile phase pH for effective buffering.

Summary of Recommended Starting Parameters

For scientists beginning method development for HHQ and PQS, the following table provides a robust starting point.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides alternative selectivity (π-π interactions) for aromatic quinolones.[20][21]
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.0)Acidic pH helps to ensure consistent analyte protonation and sharp peaks.[15]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStart with Acetonitrile; switch to Methanol to troubleshoot selectivity issues.[17]
Gradient 50% B to 95% B over 15 minutesA good starting gradient; can be shallowed to improve resolution of close eluting peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at ~254 nm or ~335 nm, or MS/MSHHQ and PQS have characteristic UV absorbance and are amenable to mass spectrometry.[1]

References

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • Kim, K., et al. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway. Journal of Biological Chemistry. [Link]

  • Reish, B., et al. Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Déziel, E., et al. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Collins, M.D. & Jones, D. Separation of bacterial ubiquinones by reverse-phase high-pressure liquid chromatography. FEMS Microbiology Letters. [Link]

  • Lépine, F., et al. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. Methods in Molecular Biology. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Dolan, J.W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. [Link]

  • Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC-CD analyses. ResearchGate. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Reen, F.J., et al. The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Marco-García, N., et al. An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection. Analytical Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Stoll, D.R. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Long, W.J. & Mack, A.E. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Marco-García, N., et al. An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates. Microbiology Spectrum. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Proposed biosynthetic pathway of PQS, HHQ, HQNO and DHQ in Pseudomonas... ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Wiczling, P. & Kaliszan, R. Influence of pH on retention in linear organic modifier gradient RP HPLC. Analytical Chemistry. [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Advanced Chromatography Solutions. [Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PLoS ONE. [Link]

  • Phenyl-Hexyl Columns. Separation Methods Technologies. [Link]

Sources

Stability of 2-heptyl-4aH-quinolin-4-one at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-heptyl-4(1H)-quinolinone (often abbreviated as HHQ ).

Note on Nomenclature: The designation "4aH-quinolin-4-one" in your query appears to be a non-standard notation or typographical error for 4(1H)-quinolinone . The 4a-position refers to a bridgehead carbon which is fully substituted in the aromatic quinolone core, making a "4aH" tautomer chemically unfavorable and transient. This guide focuses on the stable, biologically relevant molecule 2-heptyl-4(1H)-quinolinone (HHQ) , a primary precursor in the Pseudomonas Quinolone Signal (PQS) system.[1]

Topic: Stability & Handling at Physiological pH (7.4) Target Audience: Drug Discovery Scientists, Microbiologists, Analytical Chemists

Part 1: Executive Stability Profile

2-Heptyl-4(1H)-quinolinone (HHQ) is a hydrophobic alkyl-quinolone signaling molecule. Unlike its downstream metabolite PQS (Pseudomonas Quinolone Signal), HHQ lacks the 3-hydroxy group, rendering it significantly more chemically stable but distinct in its biophysical interactions (e.g., it does not chelate iron).

ParameterStatus at pH 7.4Technical Note
Hydrolytic Stability High The quinolone core is resistant to hydrolysis at physiological pH.
Oxidative Stability Moderate-High Lacks the catechol/3-OH moiety susceptible to rapid auto-oxidation found in PQS.
Solubility Very Low Highly hydrophobic (LogP ≈ 4.5). Prone to precipitation in aqueous buffers >10 µM.
Tautomerism Equilibrium Exists in equilibrium between 4(1H)-oxo (major) and 4-hydroxy (minor) forms.
Protein Binding High Significant non-specific binding to albumin and plastic surfaces.
Part 2: Critical Mechanisms & Tautomerism

Understanding the tautomeric state is essential for interpreting binding assays and NMR data. At pH 7.4, the equilibrium favors the 4(1H)-oxo (keto) form over the 4-hydroxy (enol) form, driven by the aromaticity of the pyridone-like ring system.

Visualization: Tautomeric Equilibrium & Biosynthetic Context

The following diagram illustrates the tautomeric shift and the conversion of HHQ to PQS, highlighting the structural difference (3-OH group) that alters stability.

HHQ_Stability cluster_stability Physiological Conditions (pH 7.4) HHQ_Keto HHQ (Keto Form) 2-heptyl-4(1H)-quinolinone (Major species at pH 7.4) HHQ_Enol HHQ (Enol Form) 2-heptyl-4-hydroxyquinoline (Minor species) HHQ_Keto->HHQ_Enol Tautomerism (pH dependent) PQS PQS 2-heptyl-3-hydroxy-4(1H)-quinolinone (Iron-binding, Redox-active) HHQ_Keto->PQS Monooxygenase (PqsH) + O2, NADH

Figure 1: Tautomeric equilibrium of HHQ and its enzymatic oxidation to PQS. Note that HHQ lacks the 3-hydroxyl group present in PQS.

Part 3: Preparation & Handling Protocols

Warning: Direct addition of HHQ powder to PBS or cell culture media will result in immediate precipitation and inconsistent data.

Protocol A: Preparation of Stable Stock Solutions
  • Solvent Choice: Dissolve lyophilized HHQ in 100% DMSO .

    • Target Concentration: 10 mM – 50 mM.

    • Why: HHQ is lipophilic. Ethanol is a secondary alternative but evaporates faster, altering concentration over time.

  • Storage: Aliquot into amber glass vials (to minimize potential photo-degradation, though HHQ is relatively light-stable) and store at -20°C.

    • Shelf Life: >6 months in DMSO at -20°C.

Protocol B: Dilution into Physiological Buffers (pH 7.4)

To maintain stability and solubility during experiments:

  • Step 1: Pre-warm the aqueous media (PBS or DMEM) to 37°C.

  • Step 2: Perform the dilution rapidly with vortexing.

    • Max Recommended Final Concentration: 50 µM (higher concentrations require albumin/serum carriers).

    • DMSO Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in biological assays.

  • Step 3 (Critical): If using concentrations >10 µM, ensure the buffer contains BSA (Bovine Serum Albumin) or Fetal Bovine Serum (FBS).

    • Mechanism:[2] Albumin acts as a carrier protein, sequestering the hydrophobic alkyl tail and preventing precipitation while maintaining equilibrium with the free fraction.

Part 4: Troubleshooting & FAQs
Q1: Why do I see high variability in my IC50/EC50 data for HHQ?

Diagnosis: Loss of compound due to non-specific binding. Root Cause: The heptyl (C7) chain makes HHQ highly hydrophobic. It binds aggressively to:

  • Polystyrene (standard well plates).

  • Polypropylene (microfuge tubes). Solution:

  • Use glass-coated or low-binding plates/tubes.

  • Include 0.01% Tween-20 or BSA in your assay buffer to block non-specific adsorption sites.

Q2: Does HHQ chelate iron like PQS?

Answer: No. Explanation: PQS binds iron (Fe³⁺) via the 3-hydroxyl and 4-carbonyl groups. HHQ lacks the 3-hydroxyl group. Impact: If you observe iron-dependent effects, your HHQ sample may be contaminated with PQS (via auto-oxidation or impure synthesis) or the effect is iron-independent. Verify purity using LC-MS (Look for M+16 peak).

Q3: Can I autoclave HHQ solutions?

Answer: No. Reason: While chemically robust, HHQ is volatile at high temperatures and may codistill or degrade under high pressure/heat. Protocol: Sterilize aqueous working solutions by filtration (0.22 µm PTFE filter). Note: Use PTFE filters; cellulose acetate filters may bind the drug.

Q4: Is the "4aH" form relevant to my docking study?

Answer: Likely not. Explanation: The "4aH" implies a disruption of the aromatic system that is energetically unfavorable. For molecular docking simulations at pH 7.4, use the 4(1H)-quinolinone (keto) tautomer as the ligand structure.

Part 5: References
  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment."[3][4] Chemistry & Biology. Link: [Link]

    • Key Insight: Establishes HHQ as the precursor to PQS and defines the iron-binding distinction (PQS binds Fe, HHQ does not).

  • Lépine, F., et al. (2004). "A Structure-Activity Analysis of the Pseudomonas Quinolone Signal." Journal of the American Chemical Society. Link: [Link]

    • Key Insight: Detailed structural analysis of alkyl-quinolones and their physicochemical properties.

  • Mashburn, L. M., & Whiteley, M. (2005). "Membrane vesicles traffic signals and facilitate group activities in a prokaryote." Nature. Link: [Link]

    • Key Insight: Discusses the hydrophobic nature of these signals and their transport via membrane vesicles (solubility context).

Sources

Overcoming solubility issues of 2-heptyl-4-quinolone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-heptyl-4-quinolone (HHQ). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of HHQ. Here, you will find scientifically grounded, field-proven insights and protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Understanding HHQ's Physicochemical Properties

Q1: Why is 2-heptyl-4-quinolone (HHQ) so difficult to dissolve in water and aqueous buffers?

A1: The low aqueous solubility of 2-heptyl-4-quinolone (HHQ) is a direct result of its molecular structure. HHQ is a highly lipophilic, or fat-soluble, molecule.[1] This characteristic stems from two primary features:

  • Aromatic Quinolone Core: The fused ring system of the quinolone core is inherently hydrophobic.

  • Heptyl Side Chain: The seven-carbon alkyl (heptyl) chain is a significant contributor to the molecule's nonpolar nature.

This combination of a hydrophobic core and a long alkyl side chain makes HHQ energetically unfavorable to interact with polar water molecules, leading to very poor solubility in aqueous media. From a physicochemical standpoint, alkylquinolones are classified as highly lipophilic molecules.[1] This inherent hydrophobicity is a known challenge when working with them in biological systems, which are predominantly aqueous.[1][2]

Preparing Stock & Working Solutions

Q2: What is the recommended solvent for preparing a high-concentration stock solution of HHQ?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of HHQ.[3] Commercial suppliers of HHQ specify its high solubility in DMSO, reaching concentrations of 50 mg/mL (205.47 mM).[4]

Causality: DMSO is a potent, polar aprotic solvent that can effectively disrupt the intermolecular forces between HHQ molecules, allowing them to be solvated. It is crucial to use newly opened, anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can significantly reduce its ability to dissolve HHQ.[4] For long-term storage, these stock solutions are stable for up to two years at -80°C or one year at -20°C.[4]

Q3: I've dissolved HHQ in a DMSO stock, but it precipitates when I add it to my aqueous buffer or culture medium. What's happening and how can I fix it?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because while HHQ is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the final solution increases. When you add the DMSO stock to your aqueous medium, you are creating an environment that is predominantly water, which cannot maintain the HHQ in solution, causing it to crash out.

Troubleshooting Steps:

  • Decrease the Final HHQ Concentration: The most straightforward solution is to work with a lower final concentration of HHQ in your assay.

  • Increase the Final DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your working solution. However, this must be done carefully, as DMSO can have biological effects on your experimental system. For instance, in Pseudomonas aeruginosa, DMSO concentrations between 1-8% (v/v) can inhibit growth and biofilm formation, and concentrations as low as 2% can inhibit the production of pyocyanin, a quorum sensing-regulated virulence factor.[5][6][7]

  • Use a "Pluronic" Method: Before adding the HHQ/DMSO stock to the bulk of your aqueous medium, try adding it to a small volume of medium first while vortexing vigorously. This rapid mixing can sometimes help to create a more stable, dispersed suspension.

  • Explore Alternative Solubilization Methods: If precipitation remains an issue, you may need to consider more advanced techniques, which are discussed in the next section.

Troubleshooting Guide: Advanced Solubilization Techniques

Q4: My experiment is sensitive to organic solvents like DMSO. What are my alternatives for solubilizing HHQ?

A4: For solvent-sensitive assays, several alternative strategies can be employed. The choice of method depends on the specific requirements of your experiment, such as the required HHQ concentration and the tolerance of your biological system to additives.[8][9][10]

MethodMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment HHQ is a weakly acidic molecule. Increasing the pH of the aqueous medium above its pKa will deprotonate the molecule, increasing its charge and, consequently, its aqueous solubility.Simple to implement; avoids organic solvents.Requires precise pH control; may not be suitable for biological systems with strict pH requirements. The optimal pH for some assays involving related quinolones has been found to be between 5.5 and 6.5.[11][12]
Co-solvents Using a mixture of water and a less polar, water-miscible solvent (e.g., ethanol, methanol) can create a solvent system with intermediate polarity that is more favorable for dissolving HHQ.[8]Can be effective at moderate concentrations.The co-solvent may still have biological effects that need to be controlled for.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic molecules like HHQ, forming an "inclusion complex" where the hydrophobic HHQ is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[13][15]Highly effective at increasing solubility; generally have low toxicity.[13]Can be a more expensive option; may require some optimization to find the right cyclodextrin type (e.g., HP-β-CD) and concentration.[13]
Surfactants/Micelles Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[8][16] The hydrophobic core of these micelles can entrap HHQ, allowing it to be dispersed in the aqueous solution.Effective at low concentrations.Potential for toxicity or interference with biological membranes; requires careful selection of a biocompatible surfactant.

Q5: How can I determine the maximum compatible concentration of my chosen solvent for my specific assay?

A5: This is a critical self-validating step for ensuring the trustworthiness of your results. You must run a "solvent tolerance" control experiment.

Experimental Protocol: Solvent Tolerance Assay

  • Setup: Prepare your assay (e.g., bacterial culture, cell line) under the exact conditions you will use for your HHQ experiment, but without the HHQ.

  • Solvent Titration: Create a series of experimental replicates where you add increasing concentrations of your solvent (e.g., DMSO, ethanol) to the assay. The concentration range should span from the lowest to the highest anticipated final concentration in your experiments. For example, if you plan to use a final concentration of 1% DMSO, you should test 0.1%, 0.5%, 1%, 2%, and 5% DMSO.

  • Include Controls: Always include a "no solvent" control (your baseline) and any other relevant positive or negative controls for your specific assay.

  • Incubation & Measurement: Incubate the experiment for the standard duration and then measure the key endpoint (e.g., bacterial growth via OD600, cell viability via MTT assay).

  • Analysis: Plot the measured endpoint against the solvent concentration. The highest concentration of the solvent that does not cause a significant change in your endpoint compared to the "no solvent" control is your maximum compatible concentration. For P. aeruginosa, studies have shown that DMSO concentrations of 2.5% (v/v) or lower have no significant impact on growth, while concentrations of 5% and higher can reduce growth.[6][17] Another study found significant growth inhibition at concentrations from 1-8% v/v.[5][18]

Protocols & Workflows

Protocol 1: Preparation of a DMSO-based HHQ Stock Solution

This protocol describes the standard method for preparing a high-concentration stock of HHQ.

Materials:

  • 2-heptyl-4-quinolone (solid)

  • Anhydrous, newly opened dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid HHQ in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of HHQ).[4]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication (Recommended): If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes to facilitate complete dissolution.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.[4]

Workflow 1: Decision-Making for HHQ Solubilization

This workflow provides a logical path for selecting the appropriate method to solubilize HHQ for your specific experimental needs.

G start Start: Need to dissolve HHQ in aqueous medium q1 Is your assay sensitive to organic solvents? start->q1 prep_dmso Prepare high-concentration stock in anhydrous DMSO. (See Protocol 1) q1->prep_dmso No alt_methods Explore alternative methods: - pH Adjustment - Cyclodextrins - Co-solvents q1->alt_methods Yes solvent_tolerance Run solvent tolerance assay to find max compatible % prep_dmso->solvent_tolerance dilution_check Does HHQ precipitate upon dilution in your final medium? optimize_conc Optimize working solution: - Lower final [HHQ] - Increase final [DMSO] (within compatible range) dilution_check->optimize_conc Yes success Success: HHQ is soluble and biologically active dilution_check->success No solvent_tolerance->dilution_check optimize_conc->success validate_alt Validate chosen alternative method (e.g., pH stability, cyclodextrin compatibility controls) alt_methods->validate_alt validate_alt->success

Caption: Decision workflow for selecting an HHQ solubilization strategy.

References

  • Déziel, E., et al. (2005). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Journal of Bacteriology, 187(18), 6390-6396. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Heptyl-4-hydroxyquinoline. PubChem. Retrieved February 8, 2024, from [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or... - Google Patents. (n.d.). Google Patents.
  • Déziel, E., et al. (2005). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 71(11), 7031-7037. [Link]

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344. [Link]

  • O'Donnell, T. F., et al. (2020). 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. Microbiology Society, 70(1), 108-118. [Link]

  • Koul, R., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5697. [Link]

  • Lépine, F., et al. (2011). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. In Quorum Sensing (pp. 123-135). Humana Press. [Link]

  • Beltrán-Poveda, S., et al. (2023). An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced. Scientia, 8(2), e01550-22. [Link]

  • Muntean, D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4688. [Link]

  • Al-Shabib, N. A., et al. (2025). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. PubMed, 40(1), 1-8. [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1849-1872. [Link]

  • Beltrán-Poveda, S., et al. (2022). An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates. Microbiology Spectrum, 10(4), e00940-22. [Link]

  • Al-Shabib, N. A., et al. (2025). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. KnE Publishing. [Link]

  • Zhang, Z., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI, 15(11), 2459. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Todkar, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research, 16(2), 9-18. [Link]

  • Zhou, J., et al. (2014). Potential Use of Dimethyl Sulfoxide in Treatment of Infections Caused by Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(1), 588-591. [Link]

  • Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2307. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(02). [Link]

  • Patel, M. R. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal: International Journal of Sciences, 5(2), 1-6. [Link]

  • Zhou, J., et al. (2014). Potential Use of Dimethyl Sulfoxide in Treatment of Infections Caused by Pseudomonas aeruginosa. ResearchGate. [Link]

  • Khan, A., et al. (2022). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Microbiology Spectrum, 10(1), e01691-21. [Link]

Sources

Technical Guide: Purification Strategies for Synthetic 2-Heptyl-4(1H)-Quinolone (HHQ)

[1]

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Purification Technologies Division Subject: Troubleshooting Purity Issues in HHQ Batch Synthesis

Introduction

High-fidelity quorum sensing studies require synthetic 2-heptyl-4(1H)-quinolone (HHQ) of exceptional purity (>98%).[1] As a direct precursor to the Pseudomonas Quinolone Signal (PQS), even minor contamination with unreacted aniline, isomeric N-oxides, or thermal degradation oligomers can skew biological assays and alter gene expression profiles (e.g., pqsABCDE operon regulation).[1]

This guide addresses the specific physicochemical challenges of purifying HHQ synthesized via the Conrad-Limpach cyclization or similar condensation routes. We move beyond generic protocols to address the "why" and "how" of rescuing difficult batches.

Module 1: The "Sticky Batch" (Oligomers & Thermal Degradation)

Symptom: The crude product is a dark brown/black tar or sticky solid, rather than a discrete off-white precipitate. Root Cause: The high temperatures (>250°C) required for Conrad-Limpach cyclization often lead to oxidative polymerization of aniline residues or solvent degradation (especially if diphenyl ether is used).[1]

Protocol: The "Non-Polar Wash" (Trituration)

Before attempting recrystallization, you must debulk the oily impurities. HHQ is sparingly soluble in non-polar solvents, whereas many thermal byproducts and high-boiling solvents (like diphenyl ether) are soluble.[1]

  • Dry the Crude: Ensure the reaction mixture is free of water.

  • Solvent Addition: Add cold Diethyl Ether or n-Hexane (10 mL per gram of crude).

  • Sonication: Sonicate for 10–15 minutes. The HHQ should remain as a solid, while the supernatant takes on the dark color of the impurities.

  • Filtration: Filter the suspension.

    • Filtrate: Contains diphenyl ether and non-polar tars (Discard).

    • Filter Cake: Crude HHQ (Proceed to Module 2).

Technical Insight: If you used Diphenyl Ether as your cyclization solvent, this step is non-negotiable. Diphenyl ether has a boiling point of 259°C and cannot be removed by standard rotary evaporation.

Module 2: Chemical Scavenging (Removing Aniline)[1]

Symptom: 1H-NMR shows characteristic aromatic amine signals (multiplets at 6.5–7.2 ppm distinct from the quinolone core) or varying melting points. Root Cause: Unreacted aniline from the initial condensation step.

The pH-Swing Logic

Aniline is a base (pKa ~4.6).[1] HHQ is an amphoteric 4-quinolone (vinylogous amide) with a pKa (NH) of ~11, making it significantly less basic than aniline.[1] We exploit this delta.

Step-by-Step Scavenging:

  • Dissolution: Dissolve the crude filter cake (from Module 1) in Ethyl Acetate or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic phase with 1M HCl (2x).

    • Mechanism:[2][3][4][5][6][7][8] Aniline is protonated to the anilinium salt (highly water-soluble) and partitions into the aqueous phase.[1]

    • Caution: Do not use concentrated acid, or you risk protonating the quinolone carbonyl oxygen, which could drag some product into the aqueous phase.

  • Neutralization: Wash the organic phase with Saturated NaHCO₃ to neutralize residual acid.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Module 3: Chromatographic Separation (Silica Interactions)

Symptom: "Streaking" or "tailing" on TLC plates and flash columns; poor separation of close impurities. Root Cause: The nitrogen in the quinolone core (and the tautomeric 4-hydroxy form) interacts strongly with the acidic silanol groups on silica gel.

Optimized Flash Chromatography Conditions

Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase Modifier: You must buffer the silica acidity.

ParameterRecommendationRationale
Base Solvent DCM / MethanolProvides necessary polarity to elute the quinolone.[1]
Gradient 0% → 10% MeOH in DCMHHQ typically elutes around 4-6% MeOH.[1]
Modifier 1% Triethylamine (TEA) Blocks acidic silanol sites, sharpening the peak shape.[1]
Loading Solid Load (Celite)HHQ has poor solubility in pure DCM; dissolve in MeOH/DCM, adsorb to Celite, and dry load to prevent band broadening.

Module 4: Recrystallization (The Final Polish)[1]

Symptom: Purity is >95%, but color remains off-white/yellow, or trace isomers persist. Objective: obtaining crystalline needles suitable for X-ray or high-sensitivity biological assays.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Acetonitrile (MeCN) Excellent High thermal solubility gradient.[1] Impurities often stay in mother liquor.
Ethanol (EtOH) GoodClassic choice, but yield may be lower due to higher cold solubility.
Methanol (MeOH) ModerateOften requires significant volume; good for washing, less for crystallization.
Ethyl Acetate PoorHHQ is often too insoluble for efficient recrystallization.

Protocol:

  • Suspend crude HHQ in Acetonitrile (approx 20-30 mL/g).

  • Heat to reflux until dissolved. If particulates remain (carbon/char), perform a hot filtration .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals by vacuum filtration and wash with cold MeCN.

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying a crude HHQ batch based on impurity profile and physical state.

HHQ_PurificationStartCrude HHQ Batch(Post-Cyclization)CheckStatePhysical State?Start->CheckStateStickyDark Tar / Sticky OilCheckState->StickyOilySolidPrecipitate / SolidCheckState->SolidSolidTriturationTrituration (Debulking)Solvent: Et2O or HexaneRemoves: Ph2O, TarsSticky->TriturationAnilineCheckAniline Present?(NMR/TLC)Solid->AnilineCheckTrituration->AnilineCheckAcidWashAcid ScavengeDissolve in EtOAc -> Wash 1M HClRemoves: AnilineAnilineCheck->AcidWashYesPurityCheckPurity Level?AnilineCheck->PurityCheckNoAcidWash->PurityCheckColumnFlash ChromatographyDCM:MeOH (95:5) + 1% TEARemoves: Isomers, Polar impuritiesPurityCheck->Column<95% or IsomersRecrystRecrystallizationSolvent: Boiling AcetonitrileFinal PolishPurityCheck->Recryst>95% (Color removal)Column->RecrystIf necessaryFinalPure HHQ (>98%)Recryst->Final

Caption: Decision tree for HHQ purification. Blue nodes indicate mechanical/chemical separation; Green indicates crystallization; Yellow indicates reactive extraction.

Frequently Asked Questions (FAQ)

Q: My HHQ product has a persistent pink/red hue. Is it ruined? A: Not necessarily. This coloration is typical of trace aniline oxidation products (similar to the "mauve" dye formation history). These oligomers are often highly conjugated and intensely colored even at ppm levels.

  • Fix: Perform the Recrystallization step using Acetonitrile. If the color persists, dissolve the product in MeOH/DCM and treat with Activated Charcoal for 30 minutes, filter through Celite, and then recrystallize.

Q: Can I use HPLC to purify my entire batch? A: Preparative HPLC is excellent for final polishing but inefficient for bulk impurity removal. If your batch contains significant aniline or diphenyl ether, you will foul the column. Use the Trituration (Module 1) and Acid Wash (Module 2) protocols first to reach >90% purity before using prep-HPLC.[1]

Q: Why does my product "oil out" during recrystallization? A: This happens if the impurity profile is too high or the cooling is too rapid.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure HHQ if available. Allow the flask to cool to room temperature very slowly (wrap the flask in a towel to insulate it) before moving it to the fridge. If it still oils out, switch to the Flash Chromatography method.

References

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa quinolone signal molecule overcomes the cell density-dependency of the quorum sensing hierarchy, regulates rhl-dependent genes at the onset of stationary phase and can be produced in the absence of LasR.[9] Molecular Microbiology, 50(1), 29–43.[1][9]

  • Reen, F. J., et al. (2011). Synthesis and biological evaluation of indole-based analogues of the Pseudomonas quinolone signal. Organic & Biomolecular Chemistry, 9, 6524-6533.[1]

  • Wos-Oxley, M., et al. (2003).[1][10] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of Heterocyclic Chemistry. (General reference for Conrad-Limpach solvent issues).

  • Lépine, F., et al. (2004). Structure of the Pseudomonas aeruginosa signaling molecule PQS. Biochimica et Biophysica Acta (BBA).

Validation & Comparative

Technical Validation Guide: NMR Spectral Profiling of 2-Heptyl-4(1H)-quinolone (HHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Heptyl-4(1H)-quinolone (HHQ) is a critical quorum-sensing (QS) signal molecule in Pseudomonas aeruginosa, serving as the direct biosynthetic precursor to the Pseudomonas Quinolone Signal (PQS).[1][2][3] In drug development and microbiological research, the precise validation of HHQ is frequently compromised by its structural similarity to PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) and its N-oxide derivatives (HQNO).

This guide provides an authoritative protocol for the NMR-based validation of HHQ. It addresses the challenge of tautomeric equilibrium (4-quinolone vs. 4-hydroxyquinoline) and establishes a definitive spectral fingerprint to distinguish HHQ from its 3-hydroxy analog, PQS.

Part 1: The Tautomerism Challenge & Structural Logic

The structural integrity of HHQ in solution is dictated by a keto-enol tautomerism. Unlike simple phenols, 4-quinolones predominantly exist in the 4(1H)-quinolone (keto) form in polar solvents, stabilized by vinylogous amide resonance.

  • Structure A (Dominant): 2-heptyl-4(1H)-quinolone (NH proton present, C=O character).

  • Structure B (Minor/Transient): 2-heptyl-4-hydroxyquinoline (OH proton present, aromatic pyridine ring).

Experimental Implication: In DMSO-d6, the amide-like NH is visible and distinct. In non-polar solvents like CDCl3, rapid proton exchange or shifting equilibrium can broaden exchangeable signals, making DMSO-d6 the preferred solvent for validation.

Visualization: Tautomeric Equilibrium & Biosynthetic Context

Tautomerism HHQ_Keto HHQ (Keto Form) 2-heptyl-4(1H)-quinolone (Dominant in DMSO) HHQ_Enol HHQ (Enol Form) 2-heptyl-4-hydroxyquinoline (Minor Tautomer) HHQ_Keto->HHQ_Enol Tautomerism (Solvent Dependent) PQS PQS 2-heptyl-3-hydroxy-4(1H)-quinolone (Downstream Metabolite) HHQ_Keto->PQS PqsH Monooxygenase (Biosynthesis)

Figure 1: Tautomeric equilibrium of HHQ and its biosynthetic conversion to PQS. The stability of the keto form is critical for consistent NMR data.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-impurity overlap, follow this standardized workflow.

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is the "Gold Standard" for HHQ validation. It stabilizes the NH proton (~11.5 ppm) and prevents aggregation.

    • Alternative: CDCl3 may be used but often results in broader NH signals and concentration-dependent shifts.

  • Concentration: Dissolve 5–10 mg of purified HHQ in 600 µL of solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic protons upfield.

  • Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 s to ensure full relaxation of the rigid quinolone core protons for accurate integration.

  • Scans (NS): Minimum 16 scans (1H), 1024 scans (13C).

Part 3: Data Validation & Spectral Comparison

The most common error in HHQ validation is misidentification as PQS. The definitive differentiator is the H-3 proton .

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)

Target: Distinguishing HHQ from PQS.

PositionProton TypeHHQ Shift (δ ppm)PQS Shift (δ ppm)Diagnostic Note
NH Broad Singlet11.45 - 11.60 11.42Exchangeable; shift varies with conc./water.
H-3 Singlet 5.80 - 6.00 ABSENT CRITICAL: PQS has a 3-OH group here.
H-5 Doublet (d)8.05 - 8.108.08Deshielded by C=4 carbonyl anisotropy.
H-7 Multiplet7.60 - 7.657.50 - 7.55
H-8 Doublet (d)7.50 - 7.557.45 - 7.50
H-6 Multiplet7.25 - 7.307.20
H-1' Triplet (t)2.60 - 2.652.72

-methylene to the ring.
H-2' Quintet1.60 - 1.701.65

-methylene.
Chain Multiplet1.20 - 1.401.20 - 1.40Remaining methylene protons (C3'-C6').
H-7' Triplet (t)0.85 - 0.880.88Terminal methyl group.
Table 2: 13C NMR Assignments (DMSO-d6)

Key signals for structural confirmation.

Carbon PositionShift (δ ppm)Assignment Logic
C-4 176.0 - 178.0 Carbonyl (C=O). Characteristic of 4-quinolone form.
C-2 150.0 - 155.0Quaternary carbon attached to alkyl chain.
C-8a 140.0 - 141.0Bridgehead carbon (next to N).
C-7 131.0 - 132.0Aromatic CH.
C-5 125.0 - 126.0Aromatic CH.
C-6 123.0 - 124.0Aromatic CH.
C-4a 118.0 - 120.0Bridgehead carbon (next to C=O).
C-8 117.0 - 118.0Aromatic CH.
C-3 106.0 - 108.0 CH signal (DEPT-135 positive). PQS shows quaternary C-OH here (~135 ppm).
Alkyl Chain 13.9 - 33.0Typical aliphatic chain signals.

Part 4: Validation Workflow

This self-validating workflow ensures that the isolated or synthesized compound is pure HHQ and not a mixture of N-oxides or hydroxylated analogs.

ValidationWorkflow Start Crude HHQ Sample Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Start->Solvent Acquire Acquire 1H NMR (16+ Scans) Solvent->Acquire CheckH3 Check 5.8-6.0 ppm Region Acquire->CheckH3 Singlet Sharp Singlet Present CheckH3->Singlet H-3 Detected Absent Signal Absent CheckH3->Absent No H-3 CheckOH Check 11-12 ppm Singlet->CheckOH SuspectPQS Suspect PQS (3-hydroxy analog) Absent->SuspectPQS Likely PQS Confirm VALIDATED: HHQ (2-heptyl-4(1H)-quinolone) CheckOH->Confirm 1 NH Signal

Figure 2: Decision tree for NMR validation of HHQ. The presence of the H-3 singlet is the primary pass/fail criterion.

Part 5: Troubleshooting & Common Pitfalls

  • Missing NH Signal: If the broad singlet at ~11.5 ppm is invisible, the sample may be too dilute, or "wet" solvent (H2O peak) is causing rapid proton exchange. Solution: Dry the sample and use a fresh ampoule of DMSO-d6.

  • Doublet at 6.0 ppm? If the H-3 signal appears as a doublet, check for coupling to the NH proton. This is rare in DMSO but can occur in ultra-dry, acid-free solvents. Decoupling or adding D2O will collapse it to a singlet.

  • Impurity Peaks: Common synthesis byproducts include aniline (6.5-7.2 ppm) or unreacted

    
    -keto esters. Use the alkyl chain integration (Triplet at 0.88 ppm = 3H) as an internal standard to quantify purity.
    

References

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology, 14(1), 87-96. Link

  • Pesci, E. C., et al. (1999).[1] Regulation of Pseudomonas aeruginosa virulence factors by a new quorum-sensing system.[4] Proceedings of the National Academy of Sciences, 96(20), 11229-11234. Link

  • Woschek, A., et al. (2007). Synthesis of 2-Heptyl-1-hydroxy-4(1H)-quinolone – Unexpected Rearrangement of 4-(Alkoxycarbonyloxy)quinoline N-Oxides. Synthesis, 2007(10), 1517-1522. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Reference Standards for 2-Heptyl-4(1H)-quinolinone (HHQ) Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Microbiologists, and Drug Development Scientists

Executive Summary & Nomenclature Clarification

The "4aH" Nomenclature Issue: The term "2-heptyl-4aH-quinolin-4-one" provided in your topic request is non-standard in current IUPAC or chemical biology literature. It is chemically synonymous with 2-heptyl-4(1H)-quinolinone (often abbreviated as HHQ or 2-heptyl-4-quinolone). The "4aH" notation likely refers to a specific tautomeric intermediate or is a transcription error for "4(1H)".

For the purpose of this guide, we focus on HHQ , the direct precursor to the Pseudomonas aeruginosa quorum sensing molecule PQS (Pseudomonas Quinolone Signal).[1] Accurate purity analysis of HHQ is critical because even trace contamination with its metabolites (PQS or HQNO) can skew biological assays, leading to false positives in virulence factor screening.

Comparative Analysis of Reference Standards

When selecting a reference standard for HHQ, researchers typically choose between High-Purity Synthetic Standards and Biologically Enriched Extracts . The choice dictates the analytical strategy required to validate experimental data.

Table 1: Performance Comparison of HHQ Reference Standards
FeatureSynthetic Standard (Commercial Grade) In-House Synthetic (Crude) Biological Extract (Enriched)
Purity >98% (HPLC/NMR certified)~85-95%<60% (Complex Matrix)
Major Impurities Trace solvent, unreacted 2-nonanone, anthranilic acid.Isomeric byproducts , uncyclized intermediates.PQS, HQNO , lipids, rhamnolipids.
Stability High (Solid state, -20°C).Moderate (varies with residual solvent).Low (Oxidation prone).
MS Response Consistent ionization (m/z 244).Variable (ion suppression possible).High Matrix Effect (Signal suppression).
Use Case Quantification (Standard Curves) , PK studies.Qualitative ID, preliminary screening.Not recommended for quantitation.
Expert Insight: The "Impurity Trap"
  • Synthetic Standards: The primary risk is tautomeric equilibrium . In protic solvents, HHQ exists in equilibrium between the 4-oxo (quinolinone) and 4-hydroxy (quinolinol) forms. A high-purity standard must be dissolved in an aprotic solvent (e.g., DMSO) or an acidified mobile phase to stabilize the signal during analysis.

  • Biological Extracts: These naturally contain PQS (2-heptyl-3-hydroxy-4(1H)-quinolinone) . Since PQS differs from HHQ only by a single hydroxyl group, they often co-elute on short C18 columns, causing significant quantification errors if MS/MS transitions are not specific.

Biosynthetic Context & Impurity Origins

To understand what you are analyzing, you must visualize the pathway. Impurities in your standard often mimic the biological synthesis or degradation products.

HHQ_Pathway cluster_legend Impurity Risk Level Anthranilic Anthranilic Acid (Precursor) HHQ HHQ (Target Analyte) 2-heptyl-4(1H)-quinolinone Anthranilic->HHQ PqsABCD Synthase PQS PQS (Major Impurity) 3-hydroxyl-HHQ HHQ->PQS PqsH (Monooxygenase) HQNO HQNO (N-oxide Impurity) HHQ->HQNO PqsL (Oxidation) DHQ 2,4-dihydroxyquinoline (Degradation) HHQ->DHQ Auto-oxidation (Storage) HighRisk Critical Co-eluter Target Target

Figure 1: The Pqs Biosynthetic Pathway illustrating critical impurities (PQS, HQNO) that structurally resemble HHQ and must be chromatographically resolved.

Self-Validating Experimental Protocol

This protocol uses a Resolution Marker Strategy . You cannot trust a purity peak unless you prove your method can separate it from its closest analog.

Method: Reversed-Phase HPLC-MS/UV

Objective: Quantify HHQ purity while explicitly resolving PQS and HQNO.

Reagents:

  • Analyte: HHQ Reference Standard (>98%).

  • Resolution Markers: PQS and HQNO standards (can be lower purity).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation stabilizes the quinolone form).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Preparation of Resolution Check Mix:

    • Prepare a mixture containing 10 µM HHQ, 10 µM PQS, and 10 µM HQNO in Methanol.

    • Why: This "System Suitability Sample" confirms your column can separate the critical pair (HHQ/PQS).

  • Chromatographic Separation:

    • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

    • Gradient:

      • 0-1 min: 5% B (Equilibration)

      • 1-10 min: 5% -> 95% B (Linear Gradient)

      • 10-12 min: 95% B (Wash)

    • Critical Parameter: HHQ is highly hydrophobic. The elution typically occurs >80% B. If peaks tail, increase column temperature to 40°C.

  • Detection & Validation (The "Self-Check"):

    • UV: Monitor at 250 nm (aromatic ring) and 315 nm (quinolinone core).

    • MS: Monitor m/z 244 (HHQ), 260 (PQS/HQNO).

    • Purity Calculation:

      
      [2]
      
    • Pass Criteria: The Resolution (

      
      ) between HHQ and PQS must be > 1.5.
      
Data Interpretation Guide
ObservationDiagnosisCorrective Action
Split Peak for HHQ Tautomer separation.Add more acid (0.1% -> 0.2% Formic Acid) or switch to Ammonium Acetate buffer.
Peak at m/z 260 Oxidation (PQS presence).Standard has degraded. Check storage (must be dark, -20°C).
Broad Tailing Metal chelation.HHQ chelates iron. Use PEEK tubing or add EDTA to mobile phase.
Decision Framework for Standard Selection

Use this logic flow to determine which standard grade meets your experimental needs.

Decision_Tree Start Start: Select HHQ Standard Quant Is the goal Absolute Quantification? Start->Quant Bio Is the matrix Biological (e.g., Sputum)? Quant->Bio Yes SynCrude Use Crude Synthetic (Qualitative ID only) Quant->SynCrude No (Qualitative) SynHigh Use Synthetic Standard >98% (Sigma/Cayman) Bio->SynHigh No (Simple Buffer) InternalStd REQUIRED: Deuterated Internal Standard (HHQ-d4) Bio->InternalStd Yes InternalStd->SynHigh Co-inject with

Figure 2: Decision tree for selecting the appropriate reference standard grade and methodology based on experimental intent.

References
  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology. Link

  • Lépine, F., et al. (2004). A structure-activity analysis of the Pseudomonas quinolone signal system. Journal of Biological Chemistry. Link

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS. Link

  • PubChem. 2-Heptyl-4-hydroxyquinoline (Compound Summary). National Library of Medicine. Link

  • Ortori, C. A., et al. (2007). Quantitative analysis of the quorum sensing molecules 2-heptyl-3-hydroxy-4(1H)-quinolone and 2-heptyl-4(1H)-quinolone in Pseudomonas aeruginosa cultures using LC-MS/MS. Analytical and Bioanalytical Chemistry. Link

Sources

Comparative Analysis of HHQ Levels in Mucoid vs. Non-Mucoid Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-heptyl-4-hydroxyquinoline (HHQ) levels between non-mucoid (acute phenotype) and mucoid (chronic phenotype) Pseudomonas aeruginosa isolates.

The Core Finding: HHQ levels are significantly downregulated in mucoid strains compared to non-mucoid wild-type strains (e.g., PAO1).

While non-mucoid strains utilize high levels of HHQ as a precursor for the Pseudomonas Quinolone Signal (PQS) to drive acute virulence factors, mucoid strains—typically arising from mucA mutations—suppress this pathway. This suppression is mediated by the sigma factor AlgU ($ \sigma^{22} $), which activates AlgR to repress the master regulator Vfr, thereby silencing the pqsABCDE operon. Consequently, drug development strategies targeting the PQS system must account for this differential expression profile when addressing chronic Cystic Fibrosis (CF) infections.

Mechanistic Architecture: Why HHQ Levels Diverge

To understand the quantitative difference, one must understand the regulatory wiring. The transition from non-mucoid to mucoid is not merely an increase in alginate; it is a global metabolic shift that sacrifices acute virulence (QS) for chronic persistence (Biofilm/Alginate).

The Biosynthetic Pathway

HHQ is synthesized by the pqsABCDE operon.

  • PqsA activates anthranilic acid.

  • PqsB/C/D condense it with a fatty acid chain to form HHQ.

  • PqsH (monooxygenase) converts HHQ into PQS.[1]

The Regulatory Switch (mucA Mutation)
  • Non-Mucoid (Wild Type): MucA sequesters AlgU.[2] The pqs operon is active, driven by LasR and PqsR.[3][4] Result: High HHQ, High PQS.

  • Mucoid (mucA-): MucA is defective.[5] AlgU is released. AlgU upregulates AlgR. AlgR represses vfr.[6] Since Vfr is required to activate LasR (which activates pqs), the entire quorum sensing cascade collapses. Result: Low HHQ, Low PQS.

Pathway Visualization

The following diagram illustrates the negative regulation of HHQ synthesis in mucoid strains.

HHQ_Regulation cluster_mucoid Mucoid Switch (Chronic) cluster_QS Quorum Sensing Circuit cluster_metabolites Metabolite Output MucA_Mut mucA Mutation AlgU AlgU (Sigma 22) Released MucA_Mut->AlgU Activates AlgR AlgR (Response Regulator) AlgU->AlgR Upregulates Alginate Alginate Production (Mucoid Phenotype) AlgU->Alginate Drives Vfr Vfr (Global Regulator) AlgR->Vfr Represses (-) LasR LasR Vfr->LasR Required for PqsR PqsR (MvfR) LasR->PqsR Activates Operon pqsABCDE Operon PqsR->Operon Induces HHQ HHQ (2-heptyl-4-hydroxyquinoline) Operon->HHQ Synthesizes Anthranilate Anthranilic Acid Anthranilate->HHQ pqsA-D PQS PQS HHQ->PQS pqsH

Figure 1: The AlgU-AlgR axis in mucoid strains represses Vfr, leading to the downregulation of the pqsABCDE operon and reduced HHQ synthesis.

Comparative Data Analysis

The following table summarizes the phenotypic and metabolic differences established in comparative transcriptomic and metabolomic studies (e.g., Pseudomonas metabolome database, mucA22 mutant studies).

FeatureNon-Mucoid (e.g., PAO1)Mucoid (e.g., CF Isolates, mucA-)Mechanism of Difference
HHQ Level High (>10 µM in stationary phase)Low / Trace (<1 µM)Transcriptional repression of pqsABCDE.
PQS Level HighLowLack of precursor (HHQ) and pqsH repression.
pqs Operon Expression Robust (Auto-induced by PqsR)SuppressedVfr downregulation via AlgR prevents LasR/PqsR activation.
Virulence Profile Acute (Pyocyanin, Elastase)Chronic (Alginate, Biofilm)Metabolic trade-off for immune evasion.
Reversion Potential N/AHigh (Suppressor mutations)Mucoid strains can revert to non-mucoid (and high HHQ) under stress.

Key Experimental Insight: In in vitro mixed cultures, mucoid strains often rely on "cheating." They do not produce energetically expensive HHQ/PQS themselves but can respond to signal molecules produced by neighboring non-mucoid revertants.

Technical Guide: Quantification of HHQ

To validate these levels in your own isolates, you must use a specific, self-validating extraction protocol. HHQ is hydrophobic; aqueous extraction will fail.

The Protocol: LC-MS/MS Quantification

Objective: Isolate and quantify HHQ from bacterial supernatant.

Reagents:

  • Internal Standard (IS): Deuterated HHQ (HHQ-d4) or PQS-d4. Crucial for correcting extraction efficiency.

  • Extraction Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid) or Acidified Methanol.

Workflow Steps:

  • Culturing: Grow strains in LB or Pseudomonas Isolation Agar (PIA) for 18–24h (Stationary phase is critical for maximal HHQ in wild-type).

  • Spiking: Add 10 µL of 10 µM Internal Standard to 1 mL of culture before extraction.

  • Extraction:

    • Mix 1:1 with Acidified Ethyl Acetate.

    • Vortex vigorously (2 min).

    • Centrifuge (10,000 x g, 5 min) to separate phases.

    • Collect organic (upper) phase.[7]

    • Dry under nitrogen gas.

    • Reconstitute in 100% Methanol.

  • Analysis: Inject into LC-MS/MS (Triple Quadrupole recommended).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[8]

    • B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 5% B to 95% B over 8 minutes. HHQ typically elutes before PQS due to higher hydrophobicity (lacks the 3-hydroxyl group).

  • Transitions (MRM):

    • HHQ: m/z 244 → 159 (Quantifier).

    • HHQ-d4 (IS): m/z 248 → 163.

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Culture Bacterial Culture (Supernatant) Spike Spike IS (HHQ-d4) Culture->Spike Extract LLE Extraction (Ethyl Acetate) Spike->Extract Dry Dry & Reconstitute (MeOH) Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM: 244->159) LC->MS

Figure 2: Step-by-step workflow for the extraction and quantification of HHQ using Liquid-Liquid Extraction (LLE) and LC-MS/MS.

Implications for Drug Development

Target Validation

If your therapeutic candidate targets the PqsR receptor (MvfR) to inhibit virulence, it may be less effective against established mucoid biofilms because the target pathway is already downregulated. However, it remains highly relevant for:

  • Acute Exacerbations: Preventing the reversion of mucoid strains to non-mucoid phenotypes.

  • Mixed Infections: Targeting the non-mucoid sub-population that supports the mucoid community via signal sharing.

Biomarker Utility

HHQ levels can serve as a negative biomarker for the mucoid switch. A sharp drop in HHQ in longitudinal sputum samples may correlate with the genetic transition to mucoidy and the onset of chronic infection stability.

References

  • Yang, L., et al. (2014). "The Mucoid Switch in Pseudomonas aeruginosa Represses Quorum Sensing Systems and Leads to Complex Changes to Stationary Phase Virulence Factor Regulation." PLOS ONE.

  • Déziel, E., et al. (2004). "Analysis of the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway." Proceedings of the National Academy of Sciences.

  • Lépine, F., et al. (2003). "A Liquid Chromatography-Mass Spectrometry Method for the Quantification of the Pseudomonas Quinolone Signal in Bacterial Culture Supernatants." Journal of Applied Microbiology.

  • Bazire, A., et al. (2010). "The Sigma Factor AlgU Plays a Key Role in Formation of Robust Biofilms by Nonmucoid Pseudomonas aeruginosa." Journal of Bacteriology.

  • Ortori, C. A., et al. (2011).[7][9] "Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa infections." Analytical and Bioanalytical Chemistry.

Sources

Crystallographic Benchmarking: 2-Heptyl-4(1H)-Quinolone (HHQ) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of crystallographic data for 2-heptyl-4(1H)-quinolone (HHQ) complexes, specifically targeting the PqsR (MvfR) receptor in Pseudomonas aeruginosa.[1] As the immediate precursor to the Pseudomonas Quorum Signal (PQS), HHQ acts as a potent autoinducer. Understanding its structural binding mode versus the native PQS ligand and synthetic antagonists is critical for structure-based drug design (SBDD) aimed at silencing bacterial virulence.

Key Insight: While PQS and HHQ both function as agonists stabilizing the PqsR ligand-binding domain (LBD), they exhibit distinct binding affinities and functional roles (e.g., iron chelation). Crystallographic data reveals that HHQ occupies the hydrophobic "B-pocket" of PqsR, inducing a conformational closure essential for DNA binding—a mechanism often blocked by competitive antagonists.

Part 1: Structural Comparison of PqsR Complexes

The following table benchmarks the crystallographic metrics of HHQ-bound PqsR against its native congener (NHQ/PQS) and high-affinity antagonists.

Table 1: Crystallographic Data Matrix
FeatureHHQ Complex (Agonist) NHQ Complex (Agonist) Antagonist Complex (Inhibitor)
PDB Identifier 6Q7U 4JVD 6B8A / 7QA0
Ligand 2-heptyl-4(1H)-quinolone (HHQ)2-nonyl-4-hydroxyquinoline (NHQ)*Compound 40 / M64
Resolution ~2.0 - 2.5 Å (Refined)2.75 Å3.20 Å (6B8A)
Space Group P 65 2 2 C 2 2 21P 65 2 2
Binding Domain Co-inducer Binding Domain (CBD)Co-inducer Binding Domain (CBD)Co-inducer Binding Domain (CBD)
Binding Mode Hydrophobic Stabilization: Alkyl chain

A-pocketQuinolone core

B-pocket
Hydrophobic + H-bond: Similar to HHQ but 3-OH may alter water network.Steric Blockade: Occupies pocket but prevents domain closure (active conformation).
Conformational State Closed (Active): Promotes DNA binding capability.Closed (Active): Stabilizes tetrameric assembly.Open/Distorted (Inactive): Disrupts DNA binding interface.

*Note: NHQ is a C9-congener of HHQ often used in crystallography due to favorable solubility/stability profiles while mimicking the native agonist mode.

Part 2: Structural Mechanism & Binding Topology

The "Dual-Pocket" Mechanism

The PqsR LBD is characterized by a large hydrophobic cavity divided into two sub-pockets:

  • Pocket A: Surface-accessible; accommodates the lipophilic alkyl chain (heptyl/nonyl).

  • Pocket B: Deeply buried; accommodates the quinolone heterocyclic core.

HHQ vs. PQS (Agonist vs. Agonist)
  • HHQ (2-heptyl-4(1H)-quinolone): Lacks the 3-hydroxyl group found in PQS. It binds primarily through Van der Waals interactions and hydrophobic packing. It induces the "closed" conformation required for PqsR to bind the promoter region of the pqsABCDE operon.

  • PQS (2-heptyl-3-hydroxy-4(1H)-quinolone): The 3-hydroxyl group increases solubility and allows for iron chelation (

    
    ). In the crystal structure, PQS (and its analog NHQ) occupies the same pocket but exhibits higher binding affinity (approx. 100-fold higher potency) potentially due to additional water-mediated hydrogen bonds or electrostatic contributions from the 3-OH group.
    
Agonist vs. Antagonist
  • Antagonists (e.g., M64, QZN): These molecules often possess a bulkier "head group" or rigid linker that clashes with the "hinge" region of the LBD. This prevents the domain from closing fully, locking PqsR in an inactive state that cannot effectively bind DNA, thereby silencing virulence gene expression.

Part 3: Experimental Protocols for Co-Crystallization

Crystallizing PqsR with hydrophobic quinolones like HHQ presents solubility challenges. The following protocol outlines a proven workflow for obtaining diffraction-quality crystals.

Workflow Diagram

CrystallizationWorkflow Expression Protein Expression (E. coli BL21) Lysis Cell Lysis & Clarification Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Cleavage Tag Cleavage (TEV Protease) Affinity->Cleavage Complexation Ligand Complexation (Add HHQ in DMSO) Cleavage->Complexation Molar Ratio 1:1.5 SEC Size Exclusion (Superdex 75/200) Complexation->SEC Remove aggregates Crystallization Vapor Diffusion (Sitting Drop) SEC->Crystallization 4-20°C

Figure 1: Optimized workflow for PqsR-HHQ co-crystallization.

Detailed Protocol Steps
  • Protein Preparation:

    • Express PqsR-LBD (residues ~90-300) in E. coli BL21(DE3).

    • Lyse cells in a high-salt buffer (500 mM NaCl) to prevent aggregation.

    • Purify via Ni-NTA affinity chromatography. Elute with Imidazole gradient.

  • Ligand Complexation (Critical Step):

    • Solubility Check: HHQ is highly hydrophobic. Dissolve HHQ in 100% DMSO to a stock concentration of 50-100 mM.

    • Co-incubation: Add HHQ to the purified protein at a 1:1.5 molar ratio (Protein:Ligand).

    • Incubation: Incubate at 4°C for 1-2 hours before the final Size Exclusion Chromatography (SEC) step. This ensures the ligand is bound inside the pocket and excess precipitated ligand is filtered out by the SEC column.

  • Crystallization Screening:

    • Concentrate the complex to 5-10 mg/mL.

    • Use sitting-drop vapor diffusion.

    • Precipitant: PEG 3350 or PEG 4000 (15-25%) is a common precipitant for this class.

    • Buffer: HEPES or Tris pH 7.5-8.0.

    • Additives: Small amounts of MPD (2-methyl-2,4-pentanediol) can improve crystal quality by stabilizing the hydrophobic patch.

Part 4: Biological Context & Signaling Pathway

Understanding the crystallographic data requires context of the biological signaling pathway. HHQ is not just a precursor but an active signal.

PqsSignaling pqsABCDE pqsABCDE Operon HHQ HHQ (Agonist) pqsABCDE->HHQ Biosynthesis PQS PQS (High Affinity Agonist) HHQ->PQS PqsH (Monooxygenase) PqsR_Inactive PqsR (Inactive) Open Conformation HHQ->PqsR_Inactive Binds PQS->PqsR_Inactive Binds (High Affinity) PqsR_Active PqsR (Active) Closed Conformation PqsR_Inactive->PqsR_Active Conformational Change PqsR_Active->pqsABCDE Transcriptional Activation (Positive Feedback) Virulence Virulence Factors (Pyocyanin, Elastase) PqsR_Active->Virulence Upregulation

Figure 2: The PqsR auto-induction loop driven by HHQ and PQS binding.

References

  • PDB 6Q7U : Crystal structure of PqsR (MvfR) ligand-binding domain in complex with HHQ.[1] RCSB Protein Data Bank.[2] Link

  • PDB 4JVD : Crystal structure of PqsR co-inducer binding domain of Pseudomonas aeruginosa with ligand NHQ. RCSB Protein Data Bank.[2] Link

  • PDB 6B8A : Crystal structure of PqsR in complex with compound 40 and M64. RCSB Protein Data Bank.[2] Link

  • Ilangovan, A., et al. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLOS Pathogens. Link

  • Witzgall, F., et al. (2019). Crystal structure of PqsR (MvfR) ligand-binding domain in complex with HHQ.[1] ChemMedChem. Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-heptyl-4aH-quinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

2-heptyl-4aH-quinolin-4-one (commonly referred to in literature as HHQ or 2-heptyl-4(1H)-quinolinone ) is a potent quorum-sensing signal precursor produced by Pseudomonas aeruginosa. While often handled as a standard biochemical reagent, its capability to modulate mammalian immune responses (specifically NF-κB inhibition) and its role as a virulence factor precursor necessitate a higher tier of safety containment than generic organic solids.

Immediate Action Card:

  • Primary Hazard: Respiratory and mucosal irritant; Bioactive immunomodulator.

  • Critical Control: Do not handle on an open bench. All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • Skin Contact: Wash immediately with soap and water.[1] The lipophilic nature of the heptyl chain facilitates dermal absorption.

  • In Case of Spillage: Do not dry sweep. Wet with methanol/ethanol to solubilize, then absorb to prevent dust generation.

Part 2: Chemical Identity & Hazard Profile

To ensure precise regulatory compliance, verify your reagent against these identifiers. Note that "4aH" refers to a tautomeric form; the safety profile is governed by the stable quinolinone structure.

ParameterTechnical Detail
Common Name HHQ (2-Heptyl-4-hydroxyquinoline)
IUPAC Name 2-heptyl-1H-quinolin-4-one
CAS Number 341-88-8 (General for alkyl-hydroxyquinoline N-oxides often co-listed); Specific HHQ CAS: 1201-27-0 or 3238-40-2
Molecular Formula C₁₆H₂₁NO
Solubility Hydrophobic. Soluble in DMSO, Methanol, Chloroform. Poorly soluble in water.
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Part 3: PPE Matrix (Personal Protective Equipment)

This matrix is designed for Biosafety Level 2 (BSL-2) environments where this chemical is often used in conjunction with P. aeruginosa cultures.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 Respirator (minimum) or P100 if outside a hood.Prevents inhalation of fine particulates during weighing. HHQ is bioactive in lung tissue (immunomodulation).
Dermal (Hands) Nitrile Gloves (Double Layer) Inner: 4 mil Outer: Extended cuff (8 mil)The heptyl tail renders the molecule lipophilic, increasing permeation risk. Double gloving allows outer glove removal after solvent contact without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of splash during solubilization in volatile solvents like methanol.
Body Tyvek® Lab Coat or Closed-front Gown Cotton lab coats can absorb lipophilic solutions. Non-woven synthetic materials (Tyvek) repel liquid spills.

Part 4: Operational Handling Protocol

Phase 1: Solubilization & Stock Preparation
  • Context: HHQ is often supplied as a lyophilized powder. The highest risk of exposure occurs during the transition from solid to liquid phase.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is preferred for biological assays due to low volatility, though it enhances skin permeability. Methanol is preferred for chemical synthesis but requires strict fire safety protocols.

Step-by-Step Workflow:

  • Engineering Control: Activate Chemical Fume Hood. Verify face velocity is >100 fpm.

  • Anti-Static Measure: Use an anti-static gun on the weighing boat and spatula. Alkyl-quinolones can be static-prone, leading to "flying powder."

  • Weighing: Weigh the solid inside the hood. If the balance is external, tare the vessel, add solid inside the hood, seal the vessel, and then weigh.

  • Solvation: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization. Vortex with the cap tightly sealed .

  • Aliquot Storage: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C. Avoid plastic microfuge tubes for long-term storage of high-concentration stocks in organic solvents to prevent leaching.

Phase 2: Biological Application (In Vitro/In Vivo)
  • Dilution: When diluting into aqueous media (e.g., LB broth or cell culture media), a precipitate may form if the concentration exceeds solubility limits (~10-50 µM depending on media).

  • Bio-Containment: If adding HHQ to bacterial cultures (P. aeruginosa), the hazard profile elevates to Biohazard . All downstream handling must occur in a Class II Biosafety Cabinet (BSC) .

Part 5: Disposal & Decontamination Logic

Scenario A: Pure Chemical Waste

  • Status: Unused stock solutions or non-biological flow-through.

  • Action: Segregate into "Halogenated/Non-Halogenated Organic Solvent Waste" depending on the solvent used. Label clearly as "Contains Quorum Sensing Signaling Molecules."

Scenario B: Contaminated Biological Waste

  • Status: Culture plates, pipette tips, or media containing both HHQ and bacteria.

  • Action: Autoclave is required. However, do not autoclave volatile solvents (like methanol stocks).

    • Solid Waste: Autoclave in biohazard bags.

    • Liquid Waste: Treat with 10% bleach (final concentration) for 30 minutes before disposal down the drain (if local regulations permit) or solidify and incinerate.

Part 6: Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling HHQ from storage to disposal, ensuring safety barriers are maintained.

HHQ_Handling_Protocol Start Start: HHQ Reagent Handling Storage Storage: -20°C Amber Glass Vial Start->Storage Weighing Weighing Step (Chemical Fume Hood ONLY) Storage->Weighing Equip PPE: Nitrile + Goggles Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization Anti-static precautions Decision_Use Intended Use? Solubilization->Decision_Use Chem_Synth Chemical Synthesis (No Live Bacteria) Decision_Use->Chem_Synth Chemistry Bio_Assay Biological Assay (Live P. aeruginosa) Decision_Use->Bio_Assay Microbiology Eng_Control_Chem Maintain Fume Hood Chem_Synth->Eng_Control_Chem Eng_Control_Bio Transfer to Class II BSC Bio_Assay->Eng_Control_Bio Disposal_Chem Disposal: Chemical Waste Stream (High BTU Incineration) Eng_Control_Chem->Disposal_Chem Solvent Waste Disposal_Bio Disposal: Autoclave/Bleach (Biohazard Stream) Eng_Control_Bio->Disposal_Bio Culture Waste

Figure 1: Operational workflow for HHQ handling, distinguishing between chemical synthesis and biological assay safety requirements.

Part 7: References

  • PubChem. (2023). 2-Heptyl-4-hydroxyquinoline | C16H21NO - Safety and Hazards.[2][3] National Library of Medicine. [Link]

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-quinolone signal molecules by liquid chromatography-mass spectrometry. Biochimica et Biophysica Acta. [Link]

  • Kim, K., et al. (2010). HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway.[4] Immunology. [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。